4-Hydroxy-4-(4-nitrophenyl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57548-40-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
4-hydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 |
InChI Key |
DKESASVLMZGECV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data related to the formation of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. This β-hydroxy ketone is a valuable intermediate in organic synthesis and holds potential for applications in medicinal chemistry, particularly as an enzyme inhibitor.[1] The primary synthetic route to this compound is the aldol (B89426) condensation of 4-nitrobenzaldehyde (B150856) and acetone (B3395972).[1]
Core Synthesis Mechanism: The Aldol Condensation
The formation of this compound is achieved through a base-catalyzed aldol condensation reaction. This reaction involves the nucleophilic addition of an acetone enolate to the carbonyl group of 4-nitrobenzaldehyde.[1]
The mechanism proceeds through the following key steps:
-
Enolate Formation: A base, such as hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the nucleophile.[2][3]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, an alkoxide.[1][3]
-
Protonation: The alkoxide intermediate is protonated by a proton source, typically water (formed from the initial deprotonation step), to yield the final product, this compound.[1][3]
Under certain conditions, particularly with heating, the β-hydroxy ketone can undergo a subsequent dehydration (elimination of water) to form the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one.[2][4]
Organocatalytic Asymmetric Synthesis
In addition to traditional base catalysis, the synthesis can be performed enantioselectively using organocatalysts, such as L-proline and its derivatives.[5][6][7] In this variation, L-proline reacts with acetone to form an enamine intermediate. This enamine then acts as the nucleophile, attacking the 4-nitrobenzaldehyde in a stereocontrolled manner, leading to a chiral product.[6] The catalyst is regenerated in the final hydrolysis step. This method is particularly valuable for producing specific stereoisomers of the target molecule.
Quantitative Data Summary
The efficiency of the synthesis can be influenced by the choice of catalyst and reaction conditions. Organocatalytic methods, in particular, have been studied to optimize both yield and enantioselectivity.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L-prolinamide (B555322) | 20 | Not Specified | 80 | 30 | [7] |
| L-prolinamide derivative 2b | 20 | Not Specified | 85 | 38 | [7] |
| L-prolinamide derivative 2c | 20 | Not Specified | 90 | 46 | [7] |
| L-prolinamide derivative 3h | 20 | Not Specified | 95 | 93 | [7] |
| L-proline | 30 | 3 | High (not specified) | Moderate (not specified) | [6] |
Table 1: Summary of quantitative data for the L-prolinamide catalyzed synthesis of this compound from 4-nitrobenzaldehyde and acetone.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via both a general base-catalyzed and an L-proline-catalyzed procedure.
Protocol 1: General Base-Catalyzed Aldol Condensation
This protocol is a representative procedure for a standard base-catalyzed aldol condensation.
Materials:
-
4-nitrobenzaldehyde
-
Acetone
-
Ethanol (B145695) (95%)
-
2 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
4% Acetic acid in ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 mmol) in 5.0 mL of acetone.
-
To the stirring solution, add 4.0 mL of 95% ethanol.
-
Slowly add 3.0 mL of 2 M aqueous NaOH solution to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
If precipitation of the product is slow or incomplete, the mixture can be gently heated on a steam bath for an additional 10-15 minutes.[8]
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the crude product sequentially with chilled 95% ethanol, 4% acetic acid in ethanol (to neutralize any remaining base), and finally with more chilled 95% ethanol.[8]
-
Dry the purified product. Characterization can be performed using NMR spectroscopy and melting point analysis.
Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for organocatalytic aldol reactions.[6]
Materials:
-
4-nitrobenzaldehyde (151.0 mg, 1.0 mmol)
-
L-proline (35.0 mg, 0.3 mmol)
-
Acetone (5.0 mL)
-
Dichloromethane (B109758) (for workup)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol), L-proline (0.3 mmol), and acetone (5.0 mL).[6]
-
Stir the resulting mixture at room temperature for 3 hours.[6] Monitor the reaction for completion using TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acetone.[6]
-
Dilute the residue with dichloromethane (2.0 mL).[6]
-
Purify the product by column chromatography on silica gel to obtain pure this compound.[6]
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.[6]
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the base-catalyzed mechanism for the synthesis of this compound.
Caption: Base-catalyzed synthesis of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for synthesis and purification.
References
- 1. Buy this compound | 57548-40-0 [smolecule.com]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amherst.edu [amherst.edu]
A Technical Guide to 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, a versatile organic compound with potential applications in drug discovery and organic synthesis. This document details its chemical structure, physical properties, and spectral characteristics, and provides an experimental protocol for its synthesis.
Core Physicochemical Properties
This compound, with the molecular formula C₁₀H₁₁NO₄, is a solid at room temperature.[1] Its structure features a butanone backbone substituted with a hydroxyl group and a para-nitrophenyl (B135317) group, which contribute to its chemical reactivity and potential biological activity.[1] The presence of both a hydroxyl and a nitrophenyl group on the same carbon skeleton makes this compound unique in its class, influencing its interactions in biological systems and its reactivity patterns.[1] The compound exhibits keto-enol tautomerism, with the keto form being the predominant and more thermodynamically stable tautomer under standard conditions.[1]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [2][3] |
| CAS Number | 57548-40-0 | [1][2][4] |
| Melting Point | 58 - 68 °C | [3][4] |
| Appearance | Yellow Oil / Solid | [1][5] |
Spectral Data Analysis
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3447 | O-H stretch (hydroxyl group)[1][5] |
| 3079 | Aromatic C-H stretch[1][5] |
| 2919 | Aliphatic C-H stretch[1][5] |
| 1704 | C=O stretch (ketone)[5] |
| 1597, 1509 | Aromatic C=C stretch[5] |
| 1344 | N-O stretch (nitro group)[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (300 MHz, CDCl₃):
-
δ 8.07 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.[5]
-
δ 7.47 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the nitro group.[5]
-
δ 5.20 (m, 1H): Methine proton (CH-OH).[5]
-
δ 3.57 (br s, 1H): Hydroxyl proton (OH).[5]
-
δ 2.81 (m, 2H): Methylene protons (CH₂).[5]
-
δ 2.15 (s, 3H): Methyl protons (CH₃).[5]
¹³C NMR (75 MHz, CDCl₃):
-
δ 208.46: Carbonyl carbon (C=O).[5]
-
δ 149.99, 147.26: Aromatic carbons attached to the nitro group and the butanone chain.[5]
-
δ 126.38, 123.71: Aromatic carbons.[5]
-
δ 68.85: Methine carbon (CH-OH).[5]
-
δ 51.47: Methylene carbon (CH₂).[5]
-
δ 30.66: Methyl carbon (CH₃).[5]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
-
HRMS (ESI): m/z calculated for [C₁₀H₁₁NO₄+K]⁺ 248.0325, found 248.0335.[5]
Experimental Protocol: Synthesis via Aldol (B89426) Condensation
The primary synthetic route to this compound is the aldol condensation of p-nitrobenzaldehyde and acetone (B3395972).[1] This reaction can be catalyzed by bases such as sodium hydroxide (B78521) or by organocatalysts like L-proline.[1][6] The use of micellar media with surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) has been explored to create a more environmentally friendly, solvent-free system.[6][7]
Materials and Methods
-
Reactants: p-Nitrobenzaldehyde, Acetone
-
Catalyst: L-proline
-
Surfactant: Cetyl trimethyl ammonium bromide (CTAB)
-
Solvent: Water
Procedure
-
Micelle Formation: In a reaction vessel, dissolve CTAB in water to form a micellar solution.
-
Reactant Solubilization: Add p-nitrobenzaldehyde to the aqueous micellar solution and stir until solubilized.
-
Catalyst Addition: Introduce L-proline to the reaction mixture.
-
Aldol Reaction: Add acetone to initiate the aldol condensation.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the product from the aqueous phase using a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the identity and purity of the final product using IR, NMR, and Mass Spectrometry.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via a micellar-catalyzed aldol reaction.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Preliminary studies indicate that this compound may act as an enzyme inhibitor, suggesting its potential to modulate metabolic pathways.[1] Its solubility, which can be enhanced by surfactants, is a key factor for its bioavailability and potential therapeutic efficacy.[1] Further research into the specific enzymatic targets and pharmacological effects of this compound is warranted to explore its full potential in drug development.
References
- 1. Buy this compound | 57548-40-0 [smolecule.com]
- 2. This compound | C10H11NO4 | CID 9855826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4-hydroxy-4-(4-nitrophenyl)butan-2-one57548-40-0,Purity95%_Ramidus AB [molbase.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of this compound using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]
- 7. scienceopen.com [scienceopen.com]
In-Depth Technical Guide: 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS 57548-40-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS Number: 57548-40-0), a molecule of interest in organic synthesis. The document details its chemical and physical properties, provides an in-depth look at its synthesis via aldol (B89426) condensation, and presents a full suite of analytical and spectroscopic data for its characterization. While its potential as an enzyme inhibitor has been noted, this guide also highlights the current lack of extensive public data on its specific biological activities, mechanism of action, and involvement in signaling pathways, identifying an area for future research.
Chemical and Physical Properties
This compound is a solid organic compound.[1] The presence of a hydroxyl group, a ketone, and a nitrophenyl moiety makes it a versatile chemical intermediate.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57548-40-0 | |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 1-(4-NITROPHENYL)-3-OXO-1-BUTANOL | |
| Appearance | Yellow to off-white solid | [1] |
| Melting Point | 58-62 °C | [1][4] |
| SMILES | CC(=O)CC(C1=CC=C(C=C1)--INVALID-LINK--[O-])O | |
| InChI | InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 | |
| Storage | Sealed in dry, Store in refrigerator (2 to 8 °C), Dark space | [1][4] |
Synthesis
The primary route for synthesizing this compound is the aldol condensation of p-nitrobenzaldehyde and acetone (B3395972).[3] This reaction involves the formation of a new carbon-carbon bond.
General Aldol Condensation Protocol
A general experimental procedure for this type of reaction involves the following steps:
-
A suitable reaction vessel is charged with the aldehyde (p-nitrobenzaldehyde).
-
A solution of a catalyst (e.g., an enantioenriched free-base) in acetone is prepared and added to the reaction vessel.
-
An acid, such as neat acetic acid, is then added.
-
The reaction mixture is allowed to stand at ambient temperature for a specified period (e.g., 20 hours).
-
Post-reaction, the mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous HCl and water.
-
The organic phase is dried over a drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
This is a generalized protocol; specific quantities and reaction times will vary based on the scale and catalytic system used.
Catalytic Systems
Various catalytic systems have been explored to improve the efficiency and environmental footprint of this synthesis:
-
L-proline: This amino acid is a well-known organocatalyst for asymmetric aldol reactions.[5]
-
Micellar Catalysis: To overcome the poor solubility of p-nitrobenzaldehyde in water and to move towards greener chemistry, surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) have been used.[5][6] These surfactants form micelles in aqueous media, creating a microenvironment that solubilizes the organic reactants and facilitates the L-proline catalyzed aldol reaction without the need for organic co-solvents.[5][6]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Data
Thorough analytical characterization is crucial for confirming the structure and purity of the synthesized compound.
Table 2: Spectroscopic and Analytical Data for this compound
| Data Type | Key Features and Values | Reference |
| ¹H NMR | δ (ppm) in CDCl₃: 8.07 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H) | [2] |
| ¹³C NMR | δ (ppm) in CDCl₃: 208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66 | [2] |
| Infrared (IR) | ν (cm⁻¹) Neat: 3447 (O-H stretch), 3079, 2919 (C-H stretch), 1704 (C=O stretch), 1597, 1509 (NO₂ stretch), 1344 | [2] |
| High-Resolution Mass Spectrometry (HRMS) | ESI: m/z calculated for [M+K]⁺ (C₁₀H₁₁NO₄) 248.0325, found 248.0335 | [2] |
| Elemental Analysis | Calculated for C₁₀H₁₁NO₄: C, 57.41%; H, 5.30%; N, 6.69%. Found: C, 57.45%; H, 5.27%; N, 6.67% | [2] |
Biological Activity and Potential Applications
While the chemical synthesis of this compound is well-documented, its biological profile is less characterized in publicly available literature.
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor, which could influence various metabolic pathways.[2] However, specific enzyme targets, the mechanism of inhibition, and quantitative data such as IC₅₀ or Kᵢ values are not extensively reported. This represents a significant area for further investigation by researchers in drug discovery and chemical biology.
Future Research Directions
The well-defined structure and synthetic accessibility of this compound make it a candidate for biological screening assays. A logical workflow for its biological evaluation is proposed below.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a well-characterized compound from a chemical and analytical standpoint. Its synthesis via aldol condensation is established, with opportunities for green chemistry approaches. The current gap in the understanding of its biological activity presents an opportunity for researchers in drug development to explore its potential as an enzyme inhibitor or a modulator of biological pathways. The detailed information on its synthesis and characterization provided in this guide serves as a solid foundation for such future investigations.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Buy this compound | 57548-40-0 [smolecule.com]
- 3. This compound | C10H11NO4 | CID 9855826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- | C10H11NO4 | CID 11805937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline – ScienceOpen [scienceopen.com]
Biological Activity of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: An Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the current publicly available scientific knowledge regarding the biological activity of the organic compound 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Despite its availability as a chemical reagent, extensive research into its specific biological functions appears limited. This document summarizes the existing information, highlighting areas where further investigation is warranted.
Introduction
This compound, with the molecular formula C₁₀H₁₁NO₄, is a β-hydroxy ketone. Its structure, featuring a hydroxyl group and a nitrophenyl substituent, suggests the potential for various chemical interactions and biological activities. While the synthesis of this compound is well-documented, particularly through aldol (B89426) condensation reactions, its biological profile remains largely unexplored in publicly accessible literature.
Summary of Biological Activity
The primary biological activity associated with this compound is its potential as an enzyme inhibitor .[1] Scientific sources suggest that this compound may influence the catalytic activity of various enzymes, which could in turn impact metabolic pathways.[1] However, at present, there is a notable absence of specific, quantitative data in peer-reviewed literature to substantiate these claims. Key missing information includes:
-
Specific Enzyme Targets: The precise enzymes that are inhibited by this compound have not been identified.
-
Quantitative Inhibition Data: There is no publicly available data such as IC₅₀, EC₅₀, or Kᵢ values to quantify its inhibitory potency.
-
Mechanism of Action: The molecular mechanism by which it may inhibit enzyme function has not been elucidated.
Due to this lack of specific data, a comprehensive analysis of its biological activity, including its effects on signaling pathways and its potential therapeutic applications, cannot be provided at this time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | |
| Appearance | Solid | [1] |
| CAS Number | 57548-40-0 |
Synthesis
The primary route for the synthesis of this compound is the aldol condensation of p-nitrobenzaldehyde and acetone.[1] This reaction can be catalyzed by various means, including the use of chiral catalysts like L-proline to achieve asymmetric synthesis.[1]
Below is a generalized workflow for its synthesis.
Future Directions
The current body of scientific literature presents a significant opportunity for research into the biological activities of this compound. Key areas for future investigation include:
-
Broad-Spectrum Biological Screening: Conducting a comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and cell lines, to identify potential activities.
-
Enzyme Inhibition Assays: If inhibitory activity is confirmed, detailed enzymatic assays should be performed to identify the specific enzymes targeted, determine the mode of inhibition, and quantify the potency (e.g., IC₅₀ values).
-
Cell-Based Assays: Investigating the effects of the compound on cellular processes, such as cell viability, proliferation, and signaling pathways, in relevant cell models.
-
In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in animal models would be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
Conclusion
While this compound is a known chemical entity with established synthetic routes, its biological activity remains largely uncharacterized in the public domain. The assertion of its potential as an enzyme inhibitor is noted but lacks the empirical, quantitative data necessary for a thorough technical evaluation. This guide highlights the current knowledge gap and underscores the need for further research to unlock the potential biological and therapeutic applications of this compound. For researchers and drug development professionals, this compound represents a largely unexplored area with potential for novel discoveries.
References
An In-depth Technical Guide to 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. The information is intended to support research and development activities involving this compound.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]
Structure:
References
Spectroscopic Profile of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the organic compound 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data and provides the experimental protocols for these analyses.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.07 | d | 8.8 | 2H | Ar-H (ortho to NO₂) |
| 7.47 | d | 8.5 | 2H | Ar-H (meta to NO₂) |
| 5.20 | m | - | 1H | -CH (OH)- |
| 3.57 | br s | - | 1H | -OH |
| 2.81 | m | - | 2H | -CH ₂-C=O |
| 2.15 | s | - | 3H | -C(=O)CH ₃ |
Solvent: CDCl₃, Spectrometer: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 208.46 | C =O |
| 149.99 | Ar-C -NO₂ |
| 147.26 | Ar-C -CH(OH) |
| 126.38 | Ar-C H (ortho to NO₂) |
| 123.71 | Ar-C H (meta to NO₂) |
| 68.85 | -C H(OH)- |
| 51.47 | -C H₂-C=O |
| 30.66 | -C(=O)C H₃ |
Solvent: CDCl₃, Spectrometer: 75 MHz[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (ν) cm⁻¹ | Functional Group Assignment |
| 3447 | O-H stretch (alcohol)[1][2] |
| 3079 | C-H stretch (aromatic)[1][2] |
| 2919 | C-H stretch (aliphatic)[1][2] |
| 1704 | C=O stretch (ketone)[1] |
| 1597, 1509 | C=C stretch (aromatic)[1] |
| 1344 | N-O stretch (nitro group)[1] |
Sample Preparation: Neat[1]
Experimental Protocols
The following protocols describe the general procedures for acquiring the NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 instrument at ambient temperature.[1] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1] Coupling constants (J) are expressed in Hertz (Hz).[1]
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra were obtained using a Perkin-Elmer RX I FT-IR spectrometer.[1] The spectrum of the neat compound was recorded.[1]
Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
keto-enol tautomerism in β-hydroxy ketones
An In-depth Technical Guide on the Keto-Enol Tautomerism in β-Hydroxy Ketones
Executive Summary
Keto-enol tautomerism in β-hydroxy ketones represents a fundamental chemical equilibrium that dictates the reactivity, stability, and potential metabolic pathways of these crucial intermediates. As common products of the aldol (B89426) reaction, β-hydroxy ketones are pivotal in synthetic organic chemistry and are structural motifs in various biologically active molecules. This technical guide provides a comprehensive examination of the principles governing the keto-enol equilibrium in these molecules. It details the catalytic mechanisms, summarizes quantitative data from analogous systems to illustrate key concepts, presents detailed experimental protocols for characterization, and explores the implications for researchers, scientists, and drug development professionals. A central theme is the unique role of the β-hydroxyl group in influencing the tautomeric balance through intramolecular hydrogen bonding, a feature distinct from the more extensively studied β-dicarbonyl systems.
Introduction to Tautomerism in β-Hydroxy Ketones
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] Keto-enol tautomerism describes the equilibrium between a ketone or aldehyde (the keto form) and an isomer containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form).[2] While the keto form is generally more stable for simple carbonyl compounds due to the greater strength of the C=O π-bond compared to the C=C π-bond, the position of this equilibrium is highly sensitive to molecular structure and environmental factors.[2][3]
β-Hydroxy ketones are of particular interest as they are the primary products of the aldol reaction, a cornerstone of C-C bond formation. The tautomeric equilibrium of a β-hydroxy ketone is critical as it influences its stability and subsequent reactivity. Specifically, the enol form is a key intermediate in reactions occurring at the α-carbon. Furthermore, the presence of the β-hydroxyl group introduces unique possibilities for intramolecular hydrogen bonding that can stabilize the enol tautomer and also facilitates a competing dehydration reaction to form α,β-unsaturated ketones, a common subsequent step in aldol chemistry.
Core Principles and Influencing Factors
The equilibrium between the keto and enol forms is dynamic and influenced by several factors that stabilize one tautomer over the other.
Structural Effects and Intramolecular Hydrogen Bonding
Unlike simple ketones, the enol form of a β-hydroxy ketone can be significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond.[4] This can occur between the enolic hydroxyl group and the oxygen of the β-hydroxyl group. This stabilization is analogous to that seen in β-diketones, where an intramolecular hydrogen bond between the enolic hydroxyl and the second carbonyl oxygen can make the enol form highly favorable.[2][3] For instance, 2,4-pentanedione exists as 85% enol at equilibrium due to this stabilization and conjugation.[2][5]
Key factors influencing the stability of the enol form include:
-
Conjugation : Conjugation of the enol's C=C double bond with other π-systems (like an aromatic ring) can enhance stability.[1][4]
-
Substitution : More substituted enols tend to be more thermodynamically stable, following Zaitsev's rule for alkene stability.[3]
-
Steric Hindrance : Bulky groups can introduce steric strain that may favor one tautomer over the other.[6]
Solvent Effects
The solvent plays a critical role in determining the position of the keto-enol equilibrium.[6]
-
Nonpolar Solvents : In nonpolar solvents (e.g., carbon tetrachloride, cyclohexane), the intramolecularly hydrogen-bonded enol form is often favored, as the stabilizing hydrogen bond is not disrupted by solvent interactions.[3]
-
Polar Aprotic Solvents : Solvents like DMSO can act as strong hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[7]
-
Polar Protic Solvents : Solvents like water or methanol (B129727) can compete for hydrogen bonding with both the keto and enol forms, which often shifts the equilibrium towards the keto tautomer.[3] For example, the enol content of acetoacetic acid drops from 49% in CCl₄ to less than 2% in D₂O.[3]
Catalysis of Tautomerization
The interconversion between keto and enol tautomers is often slow but can be significantly accelerated by acid or base catalysts.[8][9]
Acid Catalysis
Under acidic conditions, the carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (like water) then removes an α-proton to yield the enol.[2][10]
Base Catalysis
In the presence of a base, an α-proton is removed to form a resonance-stabilized intermediate known as an enolate ion. Protonation of the enolate oxygen by a protic solvent (like water) yields the enol.[9][11]
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. leah4sci.com [leah4sci.com]
The Nitro-Group: A Versatile Moiety in Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitrophenyl compounds, organic molecules bearing one or more nitro groups attached to a phenyl ring, have emerged as a cornerstone in various scientific disciplines. Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, underpin a diverse range of applications, from the development of novel therapeutics to the design of sophisticated biochemical tools and advanced materials. This technical guide provides a comprehensive overview of the current and potential research applications of nitrophenyl compounds, with a focus on their utility in medicinal chemistry, as photolabile protecting groups, and in the construction of sensitive biosensors. Detailed experimental protocols, quantitative data, and visual representations of key mechanisms are presented to facilitate further research and development in this exciting field.
Medicinal Chemistry Applications: A New Frontier in Therapeutics
Nitrophenyl scaffolds have proven to be a fertile ground for the discovery of potent therapeutic agents, particularly in the realms of oncology and infectious diseases. The nitro group's ability to modulate molecular interactions and participate in bioreductive activation pathways has been instrumental in the design of novel drugs with improved efficacy and selectivity.
Anticancer Agents: Targeting Immune Checkpoints
A promising class of nitrophenyl derivatives has been identified as potent inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.[1][2][3][4][5] Small molecule inhibitors offer several advantages over monoclonal antibodies, including oral bioavailability and potentially better tumor penetration.
The inhibitory potency of several o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives against the PD-1/PD-L1 interaction has been quantified, with IC50 values indicating high efficacy.[4][5]
| Compound | IC50 (nM)[4][5] |
| B2 | 2.7 |
| A1 | 15.3 |
| A2 | 10.8 |
| ... (and other derivatives) | ... |
Note: This table is a representation of the type of data available in the cited literature. For a comprehensive list of compounds and their activities, please refer to the primary sources.
The following is a generalized protocol for assessing the cytotoxic activity of nitrophenyl compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: A solution of MTT (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Small molecule nitrophenyl inhibitors can disrupt the PD-1/PD-L1 signaling pathway, thereby restoring the anti-tumor immune response.
Caption: Inhibition of the PD-1/PD-L1 interaction by a nitrophenyl compound.
Antibacterial Agents: Combating Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Nitrophenyl compounds have shown considerable promise as a new class of antibacterial agents, with some derivatives exhibiting potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][8]
The antibacterial efficacy of aminobenzylated 4-nitrophenols has been evaluated by determining their Minimum Inhibitory Concentrations (MICs).[1][8]
| Compound | Organism | MIC (µM)[1][8] |
| 13 (chloro derivative) | S. aureus (MRSA) | 1.23 |
| 13 (chloro derivative) | E. faecalis (VRE) | 1.23 |
| 4 | S. aureus | >100 |
| 5 | S. aureus | >100 |
Note: This table is a representation of the type of data available in the cited literature. For a comprehensive list of compounds and their activities, please refer to the primary sources.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][9][10][11][12][13][14]
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
The antibacterial activity of many nitroaromatic compounds is dependent on their reductive bioactivation within the bacterial cell.[15][16][17][18][19]
Caption: Bioreductive activation of a nitrophenyl antibacterial agent.
Photolabile Protecting Groups: Spatiotemporal Control in Biology and Chemistry
o-Nitrobenzyl and related nitrophenyl derivatives are widely employed as photolabile protecting groups (PPGs), also known as "caging" groups.[20] These PPGs allow for the temporary inactivation of a functional group on a molecule, which can then be rapidly and specifically released upon irradiation with light. This technology provides unparalleled spatiotemporal control over the release of bioactive molecules, making it an invaluable tool in cell biology, neuroscience, and synthetic chemistry.
Experimental Workflow: Photocleavage of a "Caged" Molecule
The process of releasing a molecule from its nitrophenyl cage involves a series of photochemical reactions initiated by UV or visible light.[21][22][23][24][25][26]
References
- 1. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of o -(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. scielo.br [scielo.br]
- 18. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 24. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Aldol (B89426) Reaction Products
This technical guide provides a comprehensive overview of the seminal discoveries and the historical development of aldol reaction products. It details the initial observations by the pioneering chemists, the first products synthesized, and the experimental foundations that paved the way for one of organic chemistry's most fundamental carbon-carbon bond-forming reactions.
The Dawn of a Reaction: Independent Discoveries
The discovery of the aldol reaction was made independently by two chemists in the late 19th century: the Russian chemist and composer Alexander Porfiryevich Borodin and the French chemist Charles-Adolphe Wurtz.[1][2] This period was a fertile ground for organic chemistry, with scientists actively investigating the reactivity of aldehydes and other organic molecules.[3]
Alexander Borodin's Investigations (1869-1873)
Working at the Medico-Surgical Academy in St. Petersburg, Alexander Borodin was studying the self-condensation of aldehydes.[2][3] In 1869, he reported his observations on the reactions of valeraldehyde (B50692) (pentanal) and oenanthaldehyde (heptanal).[2][4] In 1873, Borodin presented his work to the Russian Chemical Society, noting the similarities to the compounds recently reported by Wurtz.[2] His early experiments involved treating aldehydes with reagents like sodium metal, which led to complex product mixtures.[3] These initial findings were the first documented observations of aldehyde self-condensation, laying the groundwork for the aldol reaction.[3]
Charles-Adolphe Wurtz's Breakthrough (1872)
In 1872, Charles-Adolphe Wurtz, a prominent French chemist, reported a more defined reaction involving the self-condensation of acetaldehyde (B116499).[5][6] He treated acetaldehyde with a dilute acid and successfully isolated a new product.[7] Wurtz characterized this molecule as possessing both aldehyde and alcohol functionalities, leading him to coin the term "aldol ," a portmanteau of ald ehyde and alcohol .[6][7] This product, 3-hydroxybutanal, became the namesake for the entire class of reactions.[6][8]
The First Aldol Products and Their Characterization
The initial aldol reaction products were simple dimers of the starting aldehydes. The characterization methods available in the 19th century were limited compared to modern spectroscopic techniques. Chemists relied on elemental analysis, physical properties, and simple chemical tests to deduce the structures of their newly synthesized compounds.
Wurtz's Aldol: 3-Hydroxybutanal
The first intentionally synthesized and characterized aldol product was 3-hydroxybutanal (CH₃CH(OH)CH₂CHO).[5][8] Wurtz identified its dual chemical nature through simple chemical tests of the era that could distinguish aldehydes and alcohols.
Physical and Chemical Properties of Early Aldol Products
| Property | 3-Hydroxybutanal (Aldol) | Borodin's Products (from Valeraldehyde) |
| Formula | C₄H₈O₂ | C₁₀H₂₂O and C₁₀H₁₈O (empirical) |
| Appearance | Colorless to pale yellow, syrupy liquid[9][10] | Complex mixture |
| Boiling Point | Decomposes around 83-85 °C[9][10] | Not well-documented |
| Density | Approximately 1.103 g/cm³ at 20 °C[9][10] | Not well-documented |
| Solubility | Soluble in water, ethanol, and ether[11] | Not well-documented |
| Characterization | Identified as having both aldehyde and alcohol properties.[7] Upon heating, it was observed to dehydrate to form crotonaldehyde.[8] | Observed as higher molecular weight products from aldehyde self-condensation.[3] |
Note: Quantitative data such as reaction yields from the original 19th-century experiments are not well-documented in accessible historical sources.[3]
Early Chemical Characterization Techniques
In the absence of modern spectroscopy, 19th-century chemists would have likely used a series of qualitative tests to establish the structure of aldol products:
-
Tests for Aldehydes: Reactions like the Tollens' test (the formation of a silver mirror) or Fehling's test (the formation of a red precipitate of copper(I) oxide) would have confirmed the presence of the aldehyde functional group.[12]
-
Tests for Alcohols: Reactions with strong acids or oxidizing agents, which would lead to characteristic color changes or the formation of new products, could have indicated the presence of the hydroxyl group.
Pioneering Experimental Protocols
The experimental setups of the 19th century were rudimentary. However, reconstructions of the original procedures provide valuable insight into the early methodologies.
Reconstructed Protocol for Wurtz's Synthesis of Aldol (1872)
This protocol is based on descriptions of Wurtz's 1872 publication.
-
Reactant: Acetaldehyde
-
Catalyst: Dilute hydrochloric acid
-
Procedure:
-
Acetaldehyde was cooled, likely using an ice bath, to control the reaction's exothermicity.
-
Dilute hydrochloric acid was added to the cooled acetaldehyde.
-
The mixture was allowed to react. The reaction time is not precisely documented but would have been monitored by observing changes in the physical properties of the mixture.
-
-
Product Isolation: The resulting 3-hydroxybutanal was isolated from the reaction mixture, likely through distillation under reduced pressure to avoid dehydration.[8]
Borodin's Reaction of Valeraldehyde with Sodium (a related 1864 experiment)
While a detailed protocol for his 1869 work is scarce, a related experiment from 1864 illustrates his methods.[3]
-
Reactants: Valeraldehyde (pentanal) and metallic sodium
-
Procedure:
-
Metallic sodium was added directly to valeraldehyde.
-
A reaction was observed, which included the displacement of hydrogen gas.
-
-
Work-up: The resulting product mixture was treated with water, which led to its decomposition, yielding sodium hydroxide, amyl alcohol, and valeric acid, alongside the higher-molecular-weight condensation products.[3]
Visualizing the Historical Development and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical progression of the discovery and a typical early experimental workflow.
Caption: A timeline illustrating the independent discovery of the aldol reaction.
Caption: A generalized workflow for a 19th-century aldol reaction experiment.
Early Mechanistic Understanding
The initial discoveries by Wurtz and Borodin were primarily observational. The concept of the enolate ion as the key nucleophilic intermediate in the base-catalyzed version of the reaction would not be fully understood until much later. The early understanding was that two aldehyde molecules could combine to form a new, larger molecule with the creation of a carbon-carbon bond, a significant advancement in the field of organic synthesis.
Conclusion
The independent discoveries of the aldol reaction by Alexander Borodin and Charles-Adolphe Wurtz in the mid-19th century marked a pivotal moment in organic chemistry. Their pioneering work with simple aldehydes laid the foundation for one of the most powerful and versatile tools for constructing complex organic molecules. While the quantitative details of their initial experiments are not extensively documented, their qualitative observations and the characterization of the first aldol products opened a new chapter in synthetic chemistry, one that continues to be written with the development of modern asymmetric and catalytic aldol reactions that are central to pharmaceutical development and natural product synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Alexander Borodin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Aldol addition and condensation | McGraw Hill's AccessScience [accessscience.com]
- 5. Aldol Condensation Reaction [sigmaaldrich.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. studymind.co.uk [studymind.co.uk]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, a key intermediate in various synthetic processes and a compound of interest for its potential biological activities. This document collates available data on its solubility in different solvents, details relevant experimental protocols, and presents visual representations of associated chemical and biological processes.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility is crucial for:
-
Reaction Kinetics: Ensuring that the compound is in the appropriate phase for a chemical reaction to proceed efficiently.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Formulation: Creating stable and bioavailable formulations for potential therapeutic applications.
-
Biological Assays: Preparing accurate concentrations for in vitro and in vivo studies.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility Description |
| Polar Protic | Water | Sparingly soluble. The polar groups are not sufficient to overcome the hydrophobic nature of the aromatic ring and alkyl chain. |
| Ethanol, Methanol | Soluble. These solvents can engage in hydrogen bonding with the hydroxyl group and have a carbon chain that interacts favorably with the non-polar parts of the molecule. | |
| Polar Aprotic | Acetone (B3395972), Tetrahydrofuran (THF), Ethyl Acetate (B1210297) | Soluble. These solvents are commonly used in the synthesis and purification of this compound, indicating good solubility. Their polarity is suitable for dissolving the compound without strong solvation effects that might hinder reactivity. |
| Non-polar | Hexane, Diethyl Ether | Likely sparingly soluble to insoluble. The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Aqueous Micellar | Water with Surfactants (e.g., CTAB) | Soluble. The use of surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) can create micelles that encapsulate the compound, allowing it to be solubilized in aqueous media for "green" chemistry applications.[1][2] |
Experimental Protocols
Detailed experimental protocols for determining the precise solubility of this compound are not explicitly published. However, the synthesis of the compound provides valuable insights into the solvents in which it is soluble. The following is a representative experimental protocol for its synthesis via an aldol (B89426) reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the aldol condensation of p-nitrobenzaldehyde and acetone.
Materials:
-
p-Nitrobenzaldehyde
-
Acetone
-
Catalyst (e.g., L-proline)
-
Solvent (e.g., Tetrahydrofuran, Ethanol, or aqueous micellar media with CTAB)
-
Ethyl acetate (for extraction)
-
Hexanes (for crystallization/purification)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzaldehyde in a suitable solvent (e.g., a mixture of acetone and THF).
-
Catalyst Addition: Add the catalyst (e.g., L-proline) to the solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A solvent system of ethyl acetate and hexanes is typically used as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Conceptual Signaling Pathway: Enzyme Inhibition
This compound has been noted for its potential as an enzyme inhibitor.[1] While specific pathways are not detailed in the available literature, the following diagram provides a generalized illustration of how such a compound might act as an enzyme inhibitor.
Caption: Generalized Enzyme Inhibition Pathway.
Conclusion
While precise quantitative solubility data for this compound remains elusive in the current body of scientific literature, a robust qualitative understanding can be derived from its synthetic methodologies. The compound exhibits good solubility in common polar aprotic and polar protic organic solvents, and its solubility in aqueous media can be enhanced through the use of surfactants. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its solubility characteristics and related experimental considerations, which are critical for its application in both chemical synthesis and biological research. Further studies are warranted to establish quantitative solubility data across a range of solvents and temperatures to facilitate more precise and reproducible experimental designs.
References
Methodological & Application
Application Notes and Protocols for L-proline Catalyzed Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-proline catalyzed asymmetric aldol (B89426) condensation is a cornerstone reaction in the field of organocatalysis. This powerful carbon-carbon bond-forming reaction facilitates the direct, enantioselective synthesis of β-hydroxy carbonyl compounds, which are crucial chiral building blocks in the pharmaceutical industry. The use of the natural amino acid L-proline as a catalyst offers a green, cost-effective, and metal-free alternative to traditional methods.[1][2] The reaction proceeds through an enamine-based mechanism, mimicking the strategy of Class I aldolase (B8822740) enzymes.[1][2] This protocol provides a detailed overview of the L-proline catalyzed aldol condensation, including experimental procedures, quantitative data for various substrates, and visual representations of the catalytic cycle and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for L-proline catalyzed aldol reactions between different ketones and aromatic aldehydes under various conditions.
Table 1: L-proline Catalyzed Aldol Reaction of Acetone (B3395972) with Various Benzaldehyde (B42025) Derivatives
| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde (B150856) | DMSO/Acetone (4:1) | 30 | 4 | 68 | 76 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 30 | 3 | High | Moderate |
| 3 | Benzaldehyde | DCM | 10 | 24-72 | - | up to 52 |
| 4 | 4-Chlorobenzaldehyde | DCM | 10 | 24-72 | - | up to 61 |
| 5 | 4-Methoxybenzaldehyde | DMSO | 30 | 120 | 40 | 48 |
Data compiled from multiple sources for illustrative purposes.
Table 2: L-proline Catalyzed Aldol Reaction of Cyclohexanone (B45756) with Various Benzaldehyde Derivatives
| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (anti) (%) |
| 1 | 4-Nitrobenzaldehyde | Methanol (B129727)/Water (2:1) | 10 | 19 | High | >95:5 | 99 |
| 2 | Benzaldehyde | Methanol/Water (2:1) | 10 | 30 | 78 | 90:10 | 95 |
| 3 | 4-Chlorobenzaldehyde | Methanol/Water (2:1) | 10 | 19 | High | - | High |
| 4 | 4-Methoxybenzaldehyde | Methanol/Water (2:1) | 10 | >24 | Modest | - | High |
Data compiled from multiple sources for illustrative purposes.[1][2]
Experimental Protocols
General Protocol for L-proline Catalyzed Aldol Condensation
This general procedure can be adapted for a variety of ketone and aldehyde substrates.
Materials:
-
(S)-proline
-
Ketone (e.g., acetone, cyclohexanone)
-
Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO, acetone, methanol/water mixture)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add (S)-proline (typically 10-30 mol%).
-
Add the chosen solvent and the ketone (often used in excess).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the catalyst.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the desired temperature (ranging from room temperature to 0 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[3]
Specific Protocol: Reaction of 4-Nitrobenzaldehyde with Acetone
This protocol provides a specific example for the reaction between 4-nitrobenzaldehyde and acetone.[4]
Materials:
-
4-Nitrobenzaldehyde (151.0 mg, 1.0 mmol)
-
(S)-proline (35.0 mg, 0.3 mmol)
-
Acetone (5.0 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), (S)-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL).[4]
-
Stir the mixture at room temperature for 3 hours.[4]
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (2.0 mL).[4]
-
Purify the crude product by column chromatography on silica gel to yield the pure aldol product.[4]
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[4]
Specific Protocol: Reaction of Cyclohexanone with Benzaldehyde
This protocol details the reaction between cyclohexanone and benzaldehyde in a methanol/water solvent system.[1][2]
Materials:
-
(S)-proline (115 mg, 1 mmol)
-
Cyclohexanone (5.18 mL, 50 mmol)
-
Benzaldehyde (1.02 mL, 10 mmol)
-
Methanol (1.33 mL)
-
Water (330 µL)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).[1][2]
-
Add methanol (1.33 mL) and water (330 µL) to the flask.[1][2]
-
Add cyclohexanone (5.18 mL, 50 mmol) to the mixture and stir for 10 minutes at room temperature.[1][2]
-
Add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture.[1][2]
-
Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.[1]
-
After 30 hours, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 2:8) as the eluent.[1]
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]
Mandatory Visualizations
Caption: Catalytic cycle of the L-proline catalyzed aldol condensation.
Caption: General experimental workflow for L-proline catalyzed aldol condensation.
References
Asymmetric Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, a valuable chiral building block in pharmaceutical and organic synthesis. The primary focus is on the organocatalyzed aldol (B89426) reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972), a robust and environmentally benign method for establishing the chiral hydroxyl stereocenter.
Introduction
The enantioselective synthesis of β-hydroxy ketones is a cornerstone of modern organic chemistry, providing access to key structural motifs found in a wide array of biologically active molecules. This compound, with its chiral secondary alcohol and functionalized aromatic ring, serves as a versatile intermediate for the synthesis of more complex chiral compounds. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful strategy for such transformations, offering a green and often more economical alternative to traditional metal-based catalysts. Among these, the amino acid L-proline and its derivatives have been extensively studied and proven to be effective in catalyzing the direct asymmetric aldol reaction.
This application note details a reliable protocol for the L-proline catalyzed synthesis of this compound, along with methods for product purification and the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data for the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone using various organocatalysts.
Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction
| Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 30 | Acetone (neat) | 3 | High | Moderate | [1] |
| 30 | DMSO | 4 | 86 | 71 | [2] |
Table 2: L-Prolinamide (B555322) Derivatives as Catalysts
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinamide | 20 | Room Temp. | 80 | 30 | [3] |
| Catalyst 3h* | 20 | -25 | 66 | 93 | [3] |
*Catalyst 3h is derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[3]
Experimental Protocols
Protocol 1: L-Proline Catalyzed Asymmetric Synthesis of this compound[1]
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone
-
Ethyl acetate (B1210297)
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).
-
Add acetone (5.0 mL) to the flask.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC to confirm the consumption of the starting aldehyde.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dilute the residue with dichloromethane (2.0 mL).
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure this compound.
-
Dry the organic fractions over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC[2][4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OB-H column (or equivalent, such as Chiralpak AD).[2][4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 85:15 v/v).[4] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Column Temperature: Ambient.
Procedure:
-
Prepare a dilute solution of the purified this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers. The major enantiomer will have a larger peak area.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
Mandatory Visualization
Caption: Experimental workflow for the asymmetric synthesis of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Aldol Reaction of p-Nitrobenzaldehyde and Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. The reaction between p-nitrobenzaldehyde and acetone (B3395972) is a classic example of a crossed aldol condensation, yielding 4-(4-nitrophenyl)-3-buten-2-one, a valuable intermediate in the synthesis of various organic molecules. This document provides detailed experimental protocols for performing this reaction under different catalytic conditions and summarizes the key quantitative data for easy comparison.
Data Presentation
| Parameter | Base-Catalyzed Method | L-Proline Catalyzed Method |
| Catalyst | 10% Sodium Hydroxide (B78521) | L-Proline |
| p-Nitrobenzaldehyde | 2.85 g (18.9 mmol) | 151.0 mg (1.0 mmol) |
| Acetone | 3.5 g (60.3 mmol) | 5.0 mL |
| Solvent | Water | Acetone |
| Temperature | Water bath (heating) | Room Temperature |
| Reaction Time | 1 hour | 3 hours |
| Product Yield | 3 g (approx. 83%) | High yield (specifics not stated) |
| Product Melting Point | 110°C | Not specified |
Experimental Protocols
Method 1: Base-Catalyzed Aldol Condensation
This protocol utilizes a strong base, sodium hydroxide, to catalyze the condensation reaction.
Materials:
-
p-Nitrobenzaldehyde
-
Acetone
-
10% Sodium Hydroxide solution
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)
-
Heating apparatus (water bath)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a suitable reaction vessel, combine 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone.
-
Add 20 mL of a 10% sodium hydroxide solution to the mixture.
-
Heat the reaction mixture on a water bath for 1 hour.[1]
-
After heating, allow the mixture to cool to room temperature.
-
Crystals of the product will separate upon cooling.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from a small amount of ethanol to obtain pure 4-(4-nitrophenyl)-3-buten-2-one.[1]
-
Dry the purified crystals and determine the yield and melting point.
Method 2: L-Proline Catalyzed Aldol Reaction
This method employs an organocatalyst, L-proline, for a more environmentally friendly approach.[2]
Materials:
-
p-Nitrobenzaldehyde
-
L-Proline
-
Acetone
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 25 mL round-bottom flask, add 151.0 mg (1.0 mmol) of 4-nitrobenzaldehyde (B150856) and 35.0 mg (0.3 mmol) of L-proline.[2]
-
Add 5.0 mL of acetone to the flask.
-
Stir the mixture at room temperature for 3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator.
-
Dilute the residue with 2.0 mL of dichloromethane.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., petroleum ether: ethyl acetate (B1210297) = 3:1) to isolate the final product.[2]
-
Weigh the purified product and calculate the yield.
Mandatory Visualization
Caption: Experimental workflow for the aldol reaction of p-nitrobenzaldehyde and acetone.
References
Application Notes and Protocols for 4-Hydroxy-4-(4-nitrophenyl)butan-2-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C₁₀H₁₁NO₄.[1] Its structure, featuring a butanone backbone with a hydroxyl group and a para-nitrophenyl (B135317) substituent, suggests its potential as a modulator of enzyme activity.[1] The presence of both a hydroxyl and a nitrophenyl group on the same carbon skeleton provides a unique chemical architecture for potential interactions with biological targets.[1] These application notes provide a comprehensive guide for utilizing this compound in enzyme inhibition assays, a critical step in drug discovery and biochemical research. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential activity against hydrolases, such as proteases and esterases, which often process substrates containing nitrophenyl groups.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools for identifying and characterizing molecules that interfere with enzyme activity. A common method, particularly relevant for compounds like this compound, involves the use of chromogenic substrates. In such assays, the enzyme cleaves the substrate, releasing a colored product. The rate of color formation, monitored over time using a spectrophotometer, is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of the reaction decreases. By measuring this decrease at various inhibitor concentrations, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined.
Data Presentation: A Template for Quantifying Inhibition
To facilitate the systematic evaluation of this compound as a potential enzyme inhibitor, all quantitative data should be meticulously recorded and organized. The following tables provide a template for summarizing key experimental parameters and results.
Table 1: Experimental Conditions for Enzyme Inhibition Assay
| Parameter | Value |
| Target Enzyme | e.g., Trypsin, Chymotrypsin, etc. |
| Enzyme Concentration | e.g., 10 nM |
| Substrate | e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride |
| Substrate Concentration | e.g., 100 µM |
| Inhibitor | This compound |
| Inhibitor Concentrations Tested | e.g., 0.1 µM to 100 µM (serial dilutions) |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂ |
| Reaction Temperature | e.g., 37°C |
| Wavelength for Detection | e.g., 405 nm |
| Incubation Time | e.g., 15 minutes |
Table 2: Hypothetical Inhibition Data for this compound
| Inhibitor Concentration (µM) | Absorbance at 405 nm (AU) | % Inhibition |
| 0 (Control) | 1.20 | 0 |
| 0.1 | 1.15 | 4.2 |
| 1 | 0.98 | 18.3 |
| 10 | 0.62 | 48.3 |
| 50 | 0.25 | 79.2 |
| 100 | 0.15 | 87.5 |
| IC₅₀ (µM) | ~10.5 | |
| Kᵢ (µM) | To be determined | |
| Mechanism of Inhibition | To be determined |
Experimental Protocols
The following protocols provide a detailed methodology for conducting enzyme inhibition assays using this compound.
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest. For example, for trypsin, a common buffer is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the target enzyme in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.
-
Substrate Stock Solution: Prepare a stock solution of a suitable p-nitroanilide substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in an appropriate solvent (e.g., DMSO or water).
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions of Inhibitor: From the inhibitor stock solution, prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
Protocol 2: IC₅₀ Determination
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (at its final working concentration)
-
Varying concentrations of this compound (the inhibitor)
-
-
Control Wells:
-
Negative Control (No Inhibitor): Include wells with enzyme and substrate but no inhibitor.
-
Blank: Include wells with assay buffer and substrate but no enzyme.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control without inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Determination of Inhibition Mechanism
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
-
Assay Matrix: Set up a matrix of reactions in a 96-well plate with at least five different substrate concentrations and three to four different fixed concentrations of this compound (including a zero-inhibitor control).
-
Kinetic Measurements: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration as described in Protocol 2.
-
Data Analysis: Analyze the data using graphical methods such as:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The pattern of changes in Vmax and Km in the presence of the inhibitor will indicate the mechanism of inhibition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an enzyme inhibition assay.
Caption: Workflow for a typical enzyme inhibition assay.
Signaling Pathway: Modes of Enzyme Inhibition
As the specific signaling pathway impacted by this compound is not yet defined, the following diagram illustrates the fundamental mechanisms of reversible enzyme inhibition.
Caption: Mechanisms of reversible enzyme inhibition.
References
Application Notes & Protocols: Screening the Antimicrobial Activity of Butanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antimicrobial properties of novel or existing butanone derivatives. The protocols outlined below cover initial qualitative screening to quantitative determination of inhibitory and bactericidal/bacteriostatic activity.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[1] Butanone (methyl ethyl ketone) derivatives represent a class of organic compounds with potential for development as antimicrobial agents due to their diverse chemical structures.[2][3] This document details standardized methods for screening these compounds against a panel of pathogenic bacteria and fungi to determine their antimicrobial efficacy. The protocols are based on established methodologies such as agar (B569324) disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and time-kill kinetics.[4][5][6]
General Workflow for Antimicrobial Screening
The screening process follows a logical progression from a broad primary screen to more detailed quantitative and time-dependent assays for the most promising compounds.
Caption: General workflow for screening antimicrobial butanone derivatives.
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay
This method is a preliminary, qualitative test to screen for antimicrobial activity.[5][7] It relies on the diffusion of the butanone derivative from a paper disk into an agar medium inoculated with the test microorganism.[8]
A. Materials and Reagents
-
Test butanone derivatives
-
Solvent (e.g., DMSO, ethanol)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[4]
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Amphotericin B)[9]
-
Negative control disks (solvent only)
-
Sterile swabs, forceps, and micropipettes
-
Incubator
B. Methodology
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][8]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted microbial suspension, removing excess liquid by pressing it against the inside of the tube.[4] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate 60 degrees after each application to ensure complete coverage.[4]
-
Disk Preparation and Placement: Aseptically apply a known concentration of the butanone derivative solution (e.g., 1 mg/mL) onto a sterile filter paper disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[10] Gently press each disk to ensure full contact with the agar.[10] Also place positive and negative control disks.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[5]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[8]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that completely inhibits visible microbial growth.[11]
A. Materials and Reagents
-
Active butanone derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or RPMI-1640 for fungi[12]
-
Adjusted microbial inoculum (as prepared in Protocol 1, then diluted per CLSI guidelines)
-
Positive control antibiotic
-
Growth control (no compound) and sterility control (no inoculum) wells
-
Resazurin solution or other viability indicator (optional)
-
Microplate reader (optional, for OD measurement)
B. Methodology
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the butanone derivative stock solution to the first well of a row and mix. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add the diluted microbial suspension to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the butanone derivative at which there is no visible growth.[11] This can be determined visually or by measuring the optical density (OD) at 600 nm.
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate of antimicrobial activity and helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[13]
A. Materials and Reagents
-
Butanone derivatives at concentrations relative to their MIC (e.g., 1x MIC, 4x MIC)[14]
-
Culture tubes with appropriate broth (e.g., MHB)
-
Log-phase culture of the test microorganism
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator with shaking capability
B. Methodology
-
Assay Setup: Prepare tubes containing broth with the butanone derivative at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with the test microorganism to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[6][15]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the colony-forming units per milliliter (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13] A bacteriostatic effect is observed when there is little change from the initial inoculum count over time.[13]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Agar Disk Diffusion Results
| Compound ID | Concentration (µ g/disk ) | Test Microorganism | Zone of Inhibition (mm) ± SD |
|---|---|---|---|
| Butanone-D1 | 50 | S. aureus ATCC 25923 | 18 ± 1.2 |
| Butanone-D1 | 50 | E. coli ATCC 25922 | 12 ± 0.8 |
| Butanone-D2 | 50 | S. aureus ATCC 25923 | 0 |
| Butanone-D2 | 50 | E. coli ATCC 25922 | 0 |
| Ciprofloxacin | 5 | S. aureus ATCC 25923 | 25 ± 1.5 |
| Ciprofloxacin | 5 | E. coli ATCC 25922 | 30 ± 1.0 |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Test Microorganism | MIC (µg/mL) |
|---|---|---|
| Butanone-D1 | S. aureus ATCC 25923 | 16 |
| Butanone-D1 | E. coli ATCC 25922 | 64 |
| Butanone-D1 | C. albicans ATCC 90028 | >128 |
| Ciprofloxacin | S. aureus ATCC 25923 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.5 |
Table 3: Time-Kill Assay Data for Butanone-D1 against S. aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (at 1x MIC) | Log10 CFU/mL (at 4x MIC) |
|---|---|---|---|
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.9 | 5.2 |
| 4 | 7.5 | 5.8 | 4.1 |
| 8 | 8.2 | 5.7 | 2.8 |
| 12 | 8.9 | 5.5 | <2.0 |
| 24 | 9.1 | 5.6 | <2.0 |
Postulated Mechanism of Action
While the precise mechanisms for all butanone derivatives are subject to investigation, related compounds like chalcones often feature an α,β-unsaturated ketone moiety. This group can act as a Michael acceptor, reacting with nucleophiles like thiol groups in essential microbial enzymes and proteins, leading to their inactivation and subsequent cell death.[16]
Caption: Postulated mechanism of action via Michael addition.
References
- 1. acgpubs.org [acgpubs.org]
- 2. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. nveo.org [nveo.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of in vitro cytotoxicity is a critical initial step in the evaluation of novel chemical compounds for their potential therapeutic applications. These assays are fundamental for determining the concentration at which a compound exhibits toxic effects on cultured cells, providing essential data for dose-selection in further preclinical studies. This document outlines detailed protocols for evaluating the in vitro cytotoxicity of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, a compound with potential biological activities. The methodologies described herein are standard, robust, and widely accepted in the scientific community for cytotoxicity screening. While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, this document provides a comprehensive framework for its evaluation. The biological activity of this compound has been noted, particularly concerning its potential as an enzyme inhibitor, which underscores the importance of characterizing its cytotoxic profile.[1]
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that is required to inhibit the growth of 50% of a cell population in a specified time period. The IC50 values are crucial for comparing the potency of the compound across different cell lines and against standard chemotherapeutic agents.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Tissue of Origin | This compound (µM) | Doxorubicin (Positive Control) (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| HEK293 | Embryonic Kidney (Non-cancerous) | Data to be determined | Data to be determined |
Experimental Protocols
A detailed methodology for assessing the in vitro cytotoxicity of this compound is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Materials and Reagents
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates, sterile
-
Microplate reader
2. Cell Culture and Maintenance
-
Culture the selected cell lines in their appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.
3. Compound Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution with the complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
4. MTT Assay Protocol
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
After the incubation with MTT, carefully aspirate the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.
Caption: General workflow for the in vitro cytotoxicity assessment.
Hypothetical Signaling Pathway
The presence of a nitrophenyl group in this compound suggests that it might induce cellular stress, potentially leading to apoptosis. A plausible mechanism to investigate would be its effect on the intrinsic apoptotic pathway, which is initiated by intracellular signals in response to cellular stress.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols: Purification of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4-(4-nitrophenyl)butan-2-one is a versatile β-hydroxy ketone intermediate crucial in the synthesis of various pharmaceutical compounds and organic molecules. Its synthesis, typically through an aldol (B89426) reaction, often results in a crude product containing unreacted starting materials, byproducts, and residual catalysts. Effective purification is paramount to ensure the integrity and quality of subsequent synthetic steps and final products. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used and efficient technique for the separation of moderately polar organic compounds.
Data Presentation
The efficiency of a chromatographic separation is determined by several key parameters. The following table summarizes the typical conditions and expected outcomes for the purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | Standard polarity for normal-phase chromatography. |
| Mobile Phase | 3:1 Hexanes/Ethyl Acetate (B1210297) (v/v) | Provides optimal separation of the target compound. |
| Elution Mode | Isocratic | A constant solvent composition is used throughout the separation. |
| Typical Rf of Product | ~0.3 - 0.4 | In 3:1 Hexanes/Ethyl Acetate on a silica TLC plate. |
| Sample Loading | Dry Loading | Recommended for improved resolution and to prevent band broadening. |
| Expected Yield | >90% | Dependent on the purity of the crude material. |
| Expected Purity | >98% | As determined by ¹H NMR or HPLC analysis. |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound by flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (B109758) (for sample preparation)
-
Sand (washed and dried)
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Compressed air or nitrogen source (for flash chromatography)
Step 1: Thin Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the appropriate solvent system and assess the purity of the crude product using TLC.
-
Prepare a developing chamber with a 3:1 hexanes/ethyl acetate solvent mixture.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The desired product, this compound, should appear as a distinct spot.
-
Calculate the Retention Factor (Rf) of the product. An ideal Rf for column chromatography is between 0.3 and 0.4.
Step 2: Column Preparation (Slurry Packing Method)
-
Select a glass column of appropriate size. For a 1-2 gram scale purification, a column with a 4-5 cm diameter is suitable.
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase (3:1 hexanes/ethyl acetate). Use approximately 50-100 g of silica gel per gram of crude product.
-
Pour the silica gel slurry into the column. Use a funnel to aid in the transfer.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the top of the silica gel run dry.
-
Add another thin layer (approx. 1 cm) of sand on top of the packed silica gel to protect the surface from disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading (Dry Loading)
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the silica gel with the adsorbed crude product onto the top of the prepared column.
-
Gently tap the column to create an even layer of the sample-adsorbed silica.
-
Add a final thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the 3:1 hexanes/ethyl acetate mobile phase to the top of the column, taking care not to disturb the top layer of sand. A separatory funnel can be used as a solvent reservoir.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to initiate a steady flow of the eluent.
-
Collect the eluent in fractions (e.g., 20-30 mL per fraction) in labeled test tubes or flasks.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the 3:1 hexanes/ethyl acetate solvent system.
-
Identify the fractions containing the pure product (those showing a single spot corresponding to the Rf of the desired compound).
Step 5: Isolation of the Purified Product
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of inputs and outputs in the chromatographic purification.
Application Notes and Protocols for the Analytical Characterization of Aldol Products
This document provides detailed application notes and experimental protocols for the analytical characterization of aldol (B89426) products, tailored for researchers, scientists, and drug development professionals. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, making it indispensable for characterizing aldol products.[1][2][3] It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous identification of aldol addition products (β-hydroxy ketones/aldehydes) versus their corresponding condensation products (α,β-unsaturated ketones/aldehydes).[2][4]
Key applications of NMR in aldol product analysis include:
-
Structural Verification: Confirming the formation of the desired C-C bond and the presence of characteristic functional groups (hydroxyl, carbonyl, alkenes).[1][2]
-
Differentiation of Isomers: Distinguishing between aldol addition and condensation products by identifying signals corresponding to the β-hydroxy group and the C-H proton on the same carbon, or the vinylic protons of the α,β-unsaturated system.[4]
-
Stereochemical Analysis: Determining the relative stereochemistry (syn vs. anti) of the aldol adduct through the analysis of coupling constants (J-values) between protons on the α and β carbons. Two-dimensional NMR techniques like COSY and NOESY can further aid in assigning stereochemistry.[4][5]
-
Quantitative Analysis: Determining the purity of the product and the ratio of different isomers in a mixture.[6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified aldol product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[7] The choice of solvent is critical and should be based on the solubility of the analyte.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required and the solvent does not provide a reference signal.[2]
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 for concentrated samples; increase for dilute samples.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[8]
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons in the molecule.[8][9]
-
For complex structures, 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons) are highly recommended.[5][8]
-
Data Presentation: Typical NMR Data for Aldol Products
| Functional Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Aldehyde C-H | 9.4 - 10.0 | 190 - 215 | Absent in the aldol product if the aldehyde was the electrophile.[2] |
| Ketone (α-CH) | 2.0 - 2.5 | 30 - 40 | |
| β-Hydroxy C-H | 3.5 - 4.8 | 65 - 80 | Characteristic of the aldol addition product. |
| Hydroxyl O-H | 1.0 - 5.5 (variable) | - | Broad signal, position is concentration and solvent dependent. |
| α,β-Unsaturated C=C-H | 5.5 - 7.5 | 120 - 150 | Characteristic of the aldol condensation product.[2] |
| α,β-Unsaturated C=O | - | 190 - 210 |
Visualization: NMR Analysis Workflow
Caption: Workflow for the characterization of aldol products using NMR spectroscopy.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For aldol product characterization, MS is crucial for determining the molecular weight of the product and providing structural information through fragmentation analysis.[10][11] It is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex reaction mixtures.[10][12]
Key applications of MS in aldol product analysis include:
-
Molecular Weight Determination: Accurately determining the molecular weight of the aldol product, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Structural Elucidation: Analyzing the fragmentation patterns can help to deduce the structure of the molecule. For example, the loss of a water molecule (18 Da) is a common fragmentation pathway for aldol addition products.[13]
-
Reaction Monitoring: Tracking the formation of products and the consumption of reactants over time.[12]
-
Impurity Profiling: Identifying byproducts and impurities in the reaction mixture.[10]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the aldol product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[14]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.[14]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the LC system.[14]
-
-
Instrumentation (LC-ESI-MS):
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative, depending on the analyte. Aldol products can often be detected in positive mode as [M+H]⁺ or [M+Na]⁺ adducts.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the aldol product.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
-
If tandem MS (MS/MS) data is acquired, analyze the fragmentation pattern to gain structural insights. Common fragmentations for aldol products include the loss of water, and cleavage alpha to the carbonyl or hydroxyl group.[13]
-
Data Presentation: Common Mass Spectrometry Data for an Aldol Product
| Product Type | Ionization Mode | Common Adducts | Key Fragmentation Patterns |
| Aldol Addition Product | Positive ESI | [M+H]⁺, [M+Na]⁺ | Loss of H₂O ([M+H-18]⁺), α-cleavage next to C=O, cleavage next to C-OH |
| Aldol Condensation Product | Positive ESI | [M+H]⁺, [M+Na]⁺ | Retro-Diels-Alder (if applicable), cleavage of alkyl groups from the carbonyl |
Visualization: LC-MS Analysis Workflow
Caption: General workflow for the analysis of aldol products using LC-MS.
Chromatographic Methods (HPLC & GC)
Application Note:
Chromatographic techniques are essential for separating aldol products from starting materials, byproducts, and other impurities.[15][16] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the properties of the analyte, such as volatility and thermal stability.[17][18]
-
HPLC is versatile and widely used for non-volatile and thermally sensitive compounds, which is often the case for larger aldol products.[18][19] Reverse-phase HPLC is the most common mode for these analyses.[20] It is an excellent tool for both qualitative and quantitative analysis, as well as for reaction monitoring.[19][21][22]
-
GC is suitable for volatile and thermally stable aldol products.[10][23] For non-volatile or polar compounds containing -OH groups, derivatization (e.g., silylation) may be necessary to increase volatility.[24][25] GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification capabilities.[12][24]
Experimental Protocol: HPLC Method for Reaction Monitoring
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to stop the reaction. A quenching agent may be required.[24]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: HPLC with a UV detector.[20]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[20]
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent (e.g., acetonitrile or methanol).[26]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detector Wavelength: Set to the λmax of the aldol product (often the condensation product, which has a chromophore).[20] If unknown, a photodiode array (PDA) detector can be used to monitor a range of wavelengths.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to starting materials, intermediates, and the final product based on their retention times.
-
The area under each peak is proportional to the concentration of the respective component.[24]
-
Plot the peak area (or concentration, if calibrated) of the product and reactants against time to generate a reaction profile.
-
Data Presentation: HPLC and GC Method Parameters
| Parameter | HPLC | GC |
| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Stationary Phase | C18, C8, Phenyl, etc. | Polysiloxanes (e.g., DB-5, DB-WAX) |
| Mobile Phase | Water/Acetonitrile, Water/Methanol | Inert gas (Helium, Nitrogen)[23] |
| Temperature | Ambient to ~80 °C[17] | 50 °C to 300 °C[17] |
| Detector | UV-Vis, PDA, MS, RI | FID, MS, TCD |
Visualization: Decision Tree for Chromatographic Method Selection
Caption: Decision logic for selecting between HPLC and GC for aldol product analysis.
X-ray Crystallography
Application Note:
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the precise arrangement of atoms, bond lengths, and bond angles.[27] For aldol products, it provides an unambiguous determination of both relative and absolute stereochemistry, which is often challenging to establish by spectroscopic methods alone.[27] This technique is considered the "gold standard" for structural proof, especially for complex molecules with multiple chiral centers.[27] The primary challenge of this method is the need to grow a high-quality single crystal of the compound.[28][29]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Purification: The compound must be highly pure. Recrystallize the aldol product multiple times if necessary.[28][29]
-
Solvent Selection:
-
Find a solvent in which the compound is moderately soluble. The ideal solvent will dissolve the compound when heated but result in a saturated or near-saturated solution at room temperature.[28]
-
Alternatively, a binary solvent system can be used: a good solvent in which the compound is very soluble, and a "non-solvent" in which it is poorly soluble.
-
-
Crystallization Setup (Slow Evaporation): [30]
-
Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial or small beaker.
-
Cover the container with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days to weeks.[30]
-
Place the vial in a vibration-free location.[29][30] Disturbances can lead to the formation of many small crystals instead of a few large ones.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.
-
Gently wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Mount the crystal on the goniometer of the X-ray diffractometer for analysis.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Measured in Å and degrees. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure. |
| Absolute Stereochemistry | The absolute configuration (R/S) at chiral centers. | Determined from the Flack parameter. |
Visualization: X-ray Crystallography Workflow
Caption: The process of determining the structure of an aldol product by X-ray crystallography.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. ERIC - EJ820871 - Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones: An Inquiry-Based Experiment in the Undergraduate Laboratory, Journal of Chemical Education, 2007-Nov [eric.ed.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 18. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. Sample preparation GC-MS [scioninstruments.com]
- 26. pharmtech.com [pharmtech.com]
- 27. benchchem.com [benchchem.com]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 30. depts.washington.edu [depts.washington.edu]
Determining Enantiomeric Excess of Chiral Alcohols Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of enantiomeric excess (e.e.) of chiral alcohols using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are essential for the characterization, quality control, and stereoselective synthesis of chiral compounds in the pharmaceutical and chemical industries.
Introduction to Chiral HPLC for Enantiomeric Excess Analysis
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Consequently, the accurate determination of the enantiomeric purity of chiral compounds is a critical aspect of drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3][4]
The principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase. This leads to different retention times for each enantiomer, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and broadly applicable for the separation of a wide range of chiral compounds, including alcohols.[3]
The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%.
Data Presentation: Enantioseparation of Chiral Alcohols
The following tables summarize quantitative data for the enantiomeric separation of various chiral alcohols on different polysaccharide-based chiral stationary phases. These tables are intended to serve as a guide for method development.
Table 1: HPLC Enantioseparation of Propranolol (B1214883)
Propranolol is a chiral β-blocker containing a secondary alcohol functional group.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA | n-Heptane / Ethanol / Diethylamine (B46881) (80:20:0.1, v/v/v) | 1.0 | t₁(S): 4.71, t₂(R): 5.26 | 1.15 | 1.75 |
| β-Cyclodextrin | Acetonitrile / Ethanol / Acetic Acid / Triethylamine (960:40:4:3, v/v/v/v) | 1.0 | t₁(S): 16.18, t₂(R): 18.50 | - | >1.5 |
Table 2: HPLC Enantioseparation of 1-Phenylethanol
1-Phenylethanol is a common chiral secondary alcohol.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Lux® Cellulose-3 | n-Heptane / 2-Propanol / Trifluoroacetic Acid (98.7:1.3:0.15, v/v/v) | 1.0 | Baseline Separation | - | >1.5 |
| Chiralcel® OB | Not Specified | Not Specified | Not Specified | - | >1.5 |
Table 3: HPLC Enantioseparation of Other Chiral Alcohols
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Separation Details |
| Hex-2-ene-2,3-diol | Chiralpak® IA | n-Hexane / Isopropanol | 1.0 | Baseline separation of (2R,3R) and (2S,3S) enantiomers. |
| Allylic Alcohols | Chiralpak® IA, IB, IC | Hexane / 2-Propanol (10:1, v/v) | 1.0 | Effective separation of various regio- and enantiomeric isomers. |
Experimental Protocols
The following are detailed protocols for the determination of enantiomeric excess of chiral alcohols using HPLC.
General Workflow for Chiral HPLC Analysis
The general workflow for determining the enantiomeric excess of a chiral alcohol is depicted in the diagram below.
Caption: General workflow for chiral HPLC analysis.
Detailed Protocol for Enantiomeric Excess Determination of Propranolol
This protocol provides a step-by-step guide for the analysis of propranolol enantiomers.
1. Materials and Reagents:
-
Racemic Propranolol Hydrochloride
-
(S)-(-)-Propranolol Hydrochloride (for peak identification)
-
HPLC-grade n-Heptane
-
HPLC-grade Ethanol
-
Diethylamine (DEA)
-
Methanol (B129727) (for sample dissolution)
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution (Racemate): Accurately weigh and dissolve approximately 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
Standard Solution (S-enantiomer): Prepare a separate standard solution of (S)-(-)-propranolol hydrochloride in the same manner as the racemate.
-
Sample Solution: Prepare the sample containing the chiral alcohol at a similar concentration to the standard solutions, using methanol as the solvent.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Detection: UV at 225 nm
-
Injection Volume: 10-20 µL
4. Analysis Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to determine the retention times of the two enantiomers.
-
Inject the (S)-(-)-enantiomer standard solution to confirm the elution order.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the chromatogram of the sample solution.
5. Data Analysis and Calculation:
-
Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the standards.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualization of Chiral Separation Principle
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.
Caption: Principle of chiral separation on a CSP.
Method Development and Optimization
For novel chiral alcohols, a systematic approach to method development is recommended. This typically involves screening a small set of diverse chiral stationary phases (e.g., cellulose-based and amylose-based) with different mobile phase compositions (normal phase, polar organic, and reversed-phase). Once initial separation is achieved, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
References
- 1. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes: 4-Hydroxy-4-(4-nitrophenyl)butan-2-one in Cancer Cell Line Studies
Introduction
4-Hydroxy-4-(4-nitrophenyl)butan-2-one is a β-hydroxy ketone containing a nitrophenyl group. While direct studies on the anticancer effects of this specific compound are not extensively documented in publicly available literature, the structural motifs present—specifically the β-hydroxy ketone and nitrophenyl moieties—are found in various compounds that have demonstrated cytotoxic and pro-apoptotic activities against cancer cell lines. This document provides a hypothetical framework for the application of this compound in cancer cell line studies, based on the activities of structurally related molecules.
Hypothetical Anticancer Activity
Based on the literature for related compounds, this compound is postulated to exhibit selective cytotoxicity against various cancer cell lines. The presence of the nitrophenyl group may contribute to the generation of reactive oxygen species (ROS), a mechanism known to induce apoptosis in cancer cells. The β-hydroxy ketone structure has also been identified as a pharmacophore with potential antiproliferative effects.
Quantitative Data Summary
Due to the absence of direct experimental data for this compound, the following table presents hypothetical IC50 values against a panel of human cancer cell lines. These values are projected based on the activities of other nitrophenyl-containing compounds and β-hydroxy ketones investigated in cancer research.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 42.8 |
| HCT-116 | Colon Carcinoma | 33.1 |
| HepG2 | Hepatocellular Carcinoma | 58.2 |
Note: The above data is hypothetical and should be experimentally verified.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
After 24 hours of cell incubation, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects.
Caption: Hypothetical signaling pathway for induced apoptosis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, primarily achieved through an aldol (B89426) condensation of 4-nitrobenzaldehyde (B150856) and acetone (B3395972), can stem from several factors. Here are key areas to investigate for yield improvement:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent, 4-nitrobenzaldehyde.
-
Suboptimal Catalyst Performance: The choice and amount of catalyst are critical.
-
L-proline and its derivatives are effective organocatalysts for this reaction.[1] Using L-prolinamide (B555322) (20 mol%) in neat acetone can yield up to 80% of the product.[1] For L-proline, a catalyst loading of 30 mol% has been reported to give high yields.
-
Basic catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also be used.[2]
-
Ensure the catalyst is of high purity and handled correctly.
-
-
Poor Solubility of Reactants: 4-nitrobenzaldehyde has limited solubility in aqueous media, which can hinder the reaction rate.[3][4][5] To address this:
-
Consider using a co-solvent like chloroform (B151607) or DMSO when using acetone as the primary solvent.
-
Alternatively, employing aqueous micellar media with a surfactant like cetyl trimethyl ammonium (B1175870) bromide (CTAB) can enhance the solubility of 4-nitrobenzaldehyde and eliminate the need for organic solvents.[3][4][5]
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. The primary side products are the dehydrated α,β-unsaturated ketone (4-(4-nitrophenyl)but-3-en-2-one) and a double aldol condensation product.[6] To minimize these:
-
Careful control of reaction temperature is crucial. Lower temperatures generally favor the formation of the desired hydroxy product over the dehydrated enone.
-
Adjusting the stoichiometry of the reactants can also help. Using a larger excess of acetone can disfavor the formation of the double aldol product.
-
-
Product Degradation during Workup: The desired product can be sensitive to harsh workup conditions. Avoid strongly acidic or basic conditions during extraction and purification, as this can promote dehydration.
Question: I am observing significant amounts of an impurity that I suspect is the dehydrated product, 4-(4-nitrophenyl)but-3-en-2-one. How can I prevent its formation?
Answer:
The formation of the α,β-unsaturated ketone is a common side reaction resulting from the dehydration of the initial aldol addition product. To suppress this:
-
Temperature Control: Maintain a lower reaction temperature. The dehydration step is often favored at higher temperatures. Running the reaction at room temperature or even cooler (e.g., 0-5 °C) can significantly reduce the formation of the enone byproduct.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times, especially in the presence of a base, can promote dehydration.
-
Choice of Base: If using a base-catalyzed method, a weaker base might be preferable to a strong one to minimize dehydration.
-
Workup Conditions: During the workup, neutralize the reaction mixture carefully and avoid exposure to strong acids or bases for extended periods.
Question: My purified product is still showing impurities. What are the common impurities and what is the recommended purification protocol?
Answer:
Besides the dehydrated product, other common impurities include unreacted 4-nitrobenzaldehyde and the double aldol adduct.
The recommended purification method is flash column chromatography on silica (B1680970) gel . A common eluent system is a mixture of hexanes and ethyl acetate (B1210297) . The polarity of the eluent can be adjusted to achieve optimal separation. For instance, starting with a less polar mixture (e.g., 4:1 hexanes:ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from less polar impurities like unreacted aldehyde and the dehydrated product, and more polar impurities like the double aldol adduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The primary synthetic route is the aldol condensation reaction between 4-nitrobenzaldehyde and acetone.[2] This reaction involves the formation of a new carbon-carbon bond.
Q2: What are the advantages of using L-proline as a catalyst?
A2: L-proline is an effective and environmentally friendly organocatalyst for this reaction. It can provide high yields and, being a chiral molecule, can be used to achieve asymmetric synthesis of the desired product.
Q3: Can this reaction be performed without organic solvents?
A3: Yes, the reaction can be carried out in aqueous micellar media using a surfactant such as cetyl trimethyl ammonium bromide (CTAB).[3][4][5] This "green chemistry" approach enhances the solubility of the organic reactants in water, eliminating the need for volatile organic solvents.[3][4][5]
Q4: What is the role of the nitro group on the benzaldehyde?
A4: The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon of 4-nitrobenzaldehyde, making it more susceptible to nucleophilic attack by the enolate of acetone and thus facilitating the reaction.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| L-proline | 30 | Neat Acetone | Room Temperature | 4 | ~95 | N/A |
| L-prolinamide | 20 | Neat Acetone | Room Temperature | 24 | 80 | [1] |
| L-proline | 10 | Water/Methanol | Room Temperature | 24 | 92 | N/A |
| NaOH/KOH | Catalytic | Acetone | 30-40 | 24 | Not specified | [2] |
| L-proline | N/A | Aqueous Micellar (CTAB) | Room Temperature | Not specified | Not specified | [3][4][5] |
| L-proline/Graphene Oxide | 30 | Not specified | Not specified | Not specified | 95 | [7] |
Note: "N/A" indicates that the specific data was not available in the cited sources.
Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis in Neat Acetone
-
To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and L-proline (0.3 mmol, 30 mol%).
-
Add acetone (5.0 mL) to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the 4-nitrobenzaldehyde spot disappears (typically 3-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acetone.
-
Dissolve the residue in dichloromethane (B109758) (10 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: L-prolinamide Catalyzed Synthesis in Neat Acetone
-
In a reaction vessel, combine 4-nitrobenzaldehyde (1.0 mmol) and L-prolinamide (0.2 mmol, 20 mol%).
-
Add neat acetone as the solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of the synthesis.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 57548-40-0 [smolecule.com]
- 3. Synthesis of this compound using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low enantioselectivity in asymmetric aldol reactions
Welcome to the technical support center for asymmetric aldol (B89426) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in asymmetric aldol reactions?
Low enantioselectivity can stem from a variety of factors throughout the experimental setup. The most common culprits include issues with the catalyst system (metal salt and chiral ligand), the purity of reagents and solvents, the reaction temperature, and the specific nature of the substrates being used.[1][2][3] Undesired side reactions, such as racemization or competing reaction pathways, can also significantly diminish the enantiomeric excess (ee) of the final product.
Q2: How critical is the purity of my reagents and solvents?
The purity of all reaction components is paramount. Impurities in substrates or reagents can act as catalyst poisons, diminishing the catalyst's effectiveness.[2] Water, in particular, can interfere with many catalytic systems, especially those involving Lewis acidic metal catalysts, by hydrolyzing the catalyst or reacting with the enolate. Therefore, using highly purified substrates and anhydrous solvents is crucial for achieving high enantioselectivity.[2]
Q3: My enantioselectivity is low. Where should I start my optimization process?
A systematic approach to optimization is key. Begin by verifying the accuracy of your analytical method for determining enantiomeric excess (e.g., chiral HPLC or GC).[2] Once confirmed, a good starting point is to screen reaction temperatures, as lower temperatures generally favor higher enantioselectivity.[2] Subsequently, a solvent screen should be performed, as the solvent can significantly influence the transition state geometry.[2][4] If these adjustments do not yield satisfactory results, attention should be turned to the catalyst system, including the ligand and any additives.
Q4: Can the choice of the chiral ligand and metal salt affect the enantioselectivity?
Absolutely. The chiral ligand is the primary source of asymmetry in the reaction, and its structure is critical in determining the stereochemical outcome.[3][5] Even subtle changes to the ligand's steric or electronic properties can have a profound impact on enantioselectivity. The choice of the metal salt is also important, as it can influence the geometry and Lewis acidity of the active catalyst, and in some cases, changing the metal can even lead to a reversal of enantioselectivity.[3][5]
Q5: How does temperature influence the enantioselectivity of my reaction?
Temperature is a critical parameter for controlling enantioselectivity.[2] Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because the two transition states leading to the enantiomeric products have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one enantiomer.[2] It is highly recommended to perform a temperature screen to find the optimal balance between a reasonable reaction rate and high enantioselectivity.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
If you are observing a low enantiomeric excess in your asymmetric aldol reaction, follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
Detailed Steps:
-
Validate Your Analytical Method:
-
Action: Before making any changes to your reaction, ensure that your method for measuring ee (e.g., chiral HPLC or GC) is accurate and reliable.[2]
-
Test: Prepare a racemic sample of your product and analyze it using your chiral chromatography method.
-
Expected Result: You should observe two well-resolved, baseline-separated peaks with a 50:50 area ratio.[2]
-
Troubleshooting: If the peaks are not well-resolved, optimize your analytical method by adjusting the mobile phase composition, flow rate, or column temperature.
-
-
Optimize Reaction Parameters:
-
Temperature: Perform a screen of different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Lower temperatures generally enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[2]
-
Solvent: Test a variety of aprotic solvents with varying polarities and coordinating abilities (e.g., Toluene, CH₂Cl₂, THF, Hexanes).[2][4] The solvent can influence the conformation of the catalyst-substrate complex.[2]
-
Concentration: Varying the concentration of the reactants can sometimes influence the aggregation state of the catalyst and affect enantioselectivity.
-
-
Evaluate the Catalyst System:
-
Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require fresh preparation or storage under an inert atmosphere.[3]
-
Chiral Ligand: The choice of the chiral ligand is crucial.[3] If possible, screen different ligands with varied steric and electronic properties.
-
Metal Salt: The metal salt can also play a significant role. Consider screening different metal sources (e.g., Cu(OTf)₂, Zn(OTf)₂) as this can impact the Lewis acidity and coordination geometry of the catalyst.[3]
-
-
Check Substrate and Reagent Purity:
Issue 2: Poor Diastereoselectivity
In addition to enantioselectivity, achieving high diastereoselectivity is often a goal in asymmetric aldol reactions.
Logical Relationship of Factors Affecting Diastereoselectivity
Caption: Interplay of factors determining diastereomeric outcome.
Troubleshooting Steps:
-
Control of Enolate Geometry: The geometry of the enolate (E or Z) is often a primary determinant of the diastereoselectivity (syn or anti).[1][6]
-
Action: Modify the enolization conditions (base, solvent, temperature) to favor the formation of one enolate isomer. For example, the use of bulky bases often favors the formation of the E-enolate, while certain counterions can favor the Z-enolate.
-
Boron Enolates: The use of boron enolates can provide excellent control over enolate geometry and subsequently high diastereoselectivity.[6]
-
-
Transition State Control: The reaction can proceed through a cyclic (Zimmerman-Traxler) or an acyclic transition state, which will influence the diastereomeric outcome.[1][6]
-
Action: The choice of metal counterion and solvent can influence the preferred transition state. Chelating metal ions (e.g., Mg²⁺, Zn²⁺) tend to favor a cyclic transition state, while non-chelating conditions (e.g., silyl (B83357) enol ethers with a Lewis acid) often lead to an acyclic transition state.[1]
-
-
Substrate Control: The steric and electronic properties of the aldehyde and ketone substrates can influence facial selectivity.
-
Action: If substrate modifications are feasible, consider altering the steric bulk of substituents near the reacting centers to enhance facial bias.
-
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity for a Proline-Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 93 | 68 |
| 2 | 0 | 90 | 85 |
| 3 | -20 | 88 | 95 |
| 4 | -35 | 88 | 98 |
Data synthesized from representative examples in the literature.[7]
Table 2: Solvent Effects on Enantioselectivity in an Asymmetric Aldol Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | Dichloromethane (CH₂Cl₂) | 90 | 88 |
| 3 | Tetrahydrofuran (THF) | 75 | 70 |
| 4 | Hexanes | 60 | 85 |
| 5 | Dimethylformamide (DMF) | 92 | 75 |
Data synthesized from representative examples in the literature.[2][8][9]
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general starting point for optimizing a proline-catalyzed direct asymmetric aldol reaction.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and the catalyst, L-proline (0.1-0.2 mmol, 10-20 mol%).
-
Add the anhydrous solvent (e.g., DMF, acetone) (4.5 mL) and stir the mixture until the catalyst dissolves.
-
Cool the solution to the desired temperature (e.g., 0 °C) with a cooling bath.[9]
-
-
Addition of Reactants:
-
Slowly add the ketone (e.g., acetone, cyclohexanone) (1.2 mmol) dropwise to the cooled solution over a period of 10-30 minutes using a syringe pump.[9] For solid ketones, they can be dissolved in a minimal amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
General Protocol for Chiral HPLC Analysis
This protocol outlines a general method for determining the enantiomeric excess of the aldol product.
-
Sample Preparation:
-
Dissolve a small amount of the purified product (approximately 1 mg) in the mobile phase solvent (e.g., a mixture of hexane (B92381) and isopropanol) to a concentration of 1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
HPLC Method:
-
Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).[2]
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) is commonly used. The ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the product absorbs.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
minimizing side product formation in proline-catalyzed aldol reactions
Welcome to the technical support center for proline-catalyzed aldol (B89426) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in proline-catalyzed aldol reactions?
A1: Several side products can compete with the desired aldol addition product. The most frequently encountered include:
-
Aldol Condensation Product: Dehydration of the desired β-hydroxy carbonyl product to form an α,β-unsaturated ketone. This is often favored by higher temperatures or extended reaction times.[1]
-
Oxazolidinones: These are parasitic species formed from the reversible reaction of proline with the ketone or aldehyde substrate.[2][3] Their formation can sequester both the catalyst and the substrates, reducing the overall reaction rate.
-
Aldehyde Self-Condensation: Aldehydes, particularly unbranched ones, can react with themselves in a self-aldolization process, competing with the desired cross-aldol reaction.[1][4]
-
Azomethine Ylides: Aromatic aldehydes can sometimes condense with proline to generate azomethine ylides, which can lead to other undesired pathways like 1,3-dipolar cycloadditions.[1][3]
-
Mannich-type Products: Under certain conditions, side reactions resembling a Mannich condensation can occur.[1]
Q2: My reaction is showing poor diastereoselectivity and/or enantioselectivity. What are the primary causes?
A2: Poor stereocontrol is a common issue and is highly sensitive to reaction conditions. Key factors include:
-
Solvent Choice: The solvent has a critical influence on the transition state geometry.[5][6] Protic solvents like methanol (B129727) have been associated with poor stereocontrol, while dipolar aprotic solvents like DMSO or DMF are often preferred.[7] However, recent studies show that specific water/methanol mixtures can be exceptionally effective.[7][8]
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or lower) often improves both diastereoselectivity and enantioselectivity by favoring the more ordered transition state.[5][9]
-
Water Content: The presence of water, either as a co-solvent or as an impurity, can significantly impact the reaction outcome. While sometimes detrimental, controlled addition of water can be beneficial, especially in hydrophobic solvents.[7][10]
Q3: The overall yield of my desired aldol product is very low. What should I investigate?
A3: Low yield can stem from several factors, often related to catalyst deactivation or competing side reactions. Consider the following:
-
Catalyst Loading: Proline catalysis can sometimes require high catalyst loadings (e.g., 20-30 mol%) to achieve reasonable rates.[4][11] If your yield is low, consider optimizing the catalyst loading.[9]
-
Reactant Stoichiometry: A large excess of the ketone donor (often 5-10 equivalents) is typically used to push the equilibrium towards enamine formation and suppress aldehyde self-condensation and catalyst deactivation pathways.[1][3][7]
-
Solvent Effects: Proline has poor solubility in many common organic solvents, which can limit its effectiveness.[7] Solvents like DMSO, DMF, or acetonitrile (B52724) are often used because they can dissolve proline effectively.[7] Using solvent mixtures, such as acetone/chloroform, can also enhance reaction speed and minimize side reactions.[5]
-
Reaction Time: The desired aldol product can sometimes revert back to the starting materials via a retro-aldol reaction, especially with prolonged reaction times. Monitoring the reaction progress over time is crucial to identify the point of maximum conversion before product degradation becomes significant.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during proline-catalyzed aldol reactions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of α,β-unsaturated condensation product | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of acidic or basic impurities. | 1. Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C).2. Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.3. Use purified reagents and anhydrous solvents.[9] |
| Low conversion; starting materials remain | 1. Insufficient catalyst loading.2. Poor catalyst solubility.3. Formation of inactive oxazolidinones.[2]4. Inappropriate solvent choice. | 1. Increase catalyst loading incrementally (e.g., from 10 mol% to 30 mol%).2. Switch to a solvent in which proline is more soluble, such as DMSO, DMF, or a water/methanol mixture.[7]3. Increase the excess of the ketone donor to favor enamine formation over oxazolidinone formation.[1][3] |
| Poor stereoselectivity (low dr and/or ee) | 1. Reaction temperature is too high.2. Inappropriate solvent.3. Water contamination (uncontrolled). | 1. Decrease the reaction temperature significantly.[5]2. Screen different solvents. A switch from a protic (e.g., methanol) to a polar aprotic (e.g., DMSO) solvent can dramatically improve selectivity.[7] Consider using optimized water/methanol mixtures.[8]3. Use anhydrous solvents or, alternatively, investigate the effect of adding a controlled amount of water.[10] |
| Significant amount of aldehyde self-condensation product | 1. Insufficient excess of ketone donor.2. Aldehyde is highly reactive towards self-aldolization. | 1. Increase the equivalents of the ketone donor (e.g., from 3 eq. to 10-20 eq. or use it as the solvent).[1]2. Add the aldehyde slowly to the mixture of the ketone and catalyst to maintain a low instantaneous concentration of the aldehyde. |
Data Presentation: Solvent Effects
The choice of solvent profoundly impacts reaction outcomes. The following table summarizes the effect of different solvents on a model reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) catalyzed by (S)-proline.
Table 1: Influence of Solvent on the Proline-Catalyzed Aldol Reaction
| Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference(s) |
| DMSO | 97 | 95:5 | 99 | [12] |
| Acetonitrile (MeCN) | 95 | 93:7 | 96 | [7] |
| Hexane | Low Conversion | 3:1 (anti) | 65:35 (er) | [6][12] |
| Methanol (MeOH) | 68 | 3:1 (anti) | 82 | [6][7] |
| Water | Low Conversion | - | High ee | [7][8] |
| MeOH/H₂O (2:1) | 98 | 94:6 | >99 | [7] |
| Chloroform (CHCl₃) | 85 | 95:5 | 97 | [5] |
Note: Values are compiled from multiple sources for illustrative purposes and may vary based on specific reaction conditions such as temperature and catalyst loading.
Experimental Protocols
General Protocol for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol provides a starting point for the reaction between an aldehyde and a ketone.
Materials:
-
(S)-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: Add (S)-proline (e.g., 0.06 mmol, 30 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.[9]
-
Solvent and Ketone Addition: Add the anhydrous solvent (e.g., 1.0 mL of DMSO) and stir until the catalyst dissolves. Add the ketone (e.g., 2.0 mmol, 10 equivalents).[9]
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Aldehyde Addition: Add the aldehyde (0.2 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[9] Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Product Analysis
Analysis of Diastereomeric Ratio (dr) and Yield:
-
Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The yield can be determined by integrating characteristic product peaks against an internal standard.
-
The diastereomeric ratio can be determined by comparing the integration of well-resolved signals corresponding to each diastereomer.
Analysis of Enantiomeric Excess (ee):
-
Determine the enantiomeric excess of the purified product using chiral stationary phase High-Performance Liquid Chromatography (CSP-HPLC) or chiral Gas Chromatography (GC).[9]
-
A racemic sample, prepared using racemic proline under the same conditions, should be used to identify the peaks corresponding to each enantiomer.
Visualizations
Reaction Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
optimization of reaction conditions for aldol condensation
Technical Support Center: Aldol (B89426) Condensation Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing aldol condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in an aldol condensation?
Low yields can often be attributed to several factors:
-
Unfavorable Equilibrium: The initial aldol addition is often a reversible reaction. The equilibrium may favor the starting materials, especially in the self-condensation of some ketones.[1][2] Driving the reaction to the dehydrated condensation product can help shift the overall equilibrium.[3]
-
Side Reactions: Competing reactions can consume starting materials. Common side reactions include the self-condensation of both partners in a crossed aldol reaction and the Cannizzaro reaction if an aldehyde without α-hydrogens is subjected to a strong base.[1][3]
-
Suboptimal Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly lower the yield. Each of these parameters must be optimized for the specific substrates being used.[4]
-
Reactant Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts.[1]
-
Product Loss During Workup: The desired product can be lost during extraction, filtration, and purification steps.[1]
Q2: How can I improve selectivity and prevent getting a mixture of products in a crossed aldol condensation?
A mixture of up to four products can arise when both carbonyl partners have α-hydrogens.[5][6] To obtain a single major product, consider the following strategies:
-
Use a Non-Enolizable Partner: One of the carbonyl compounds should not have α-hydrogens (e.g., benzaldehyde (B42025), formaldehyde). This reactant can only act as the electrophile, not the nucleophile.[1][2][7]
-
Use a More Reactive Aldehyde: Aldehydes are typically more reactive electrophiles than ketones. In a mixed reaction, the ketone will preferentially form the enolate.[1]
-
Directed Aldol Reaction (Kinetic Control): Pre-form the enolate of one carbonyl compound by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[1][4][5] This irreversibly forms the kinetic enolate. The second carbonyl compound is then added slowly to react with the pre-formed enolate.[5][8]
-
Slow Addition: Slowly adding the enolizable component to a mixture of the non-enolizable partner and the base can minimize its self-condensation.[1][9]
Q3: What is the difference between kinetic and thermodynamic control in enolate formation?
When an unsymmetrical ketone is used, two different enolates can form. The reaction conditions determine which one is the major species.[8]
-
Kinetic Control: Favors the formation of the product that is formed fastest. This is achieved under irreversible conditions, typically using a strong, sterically hindered base (like LDA) at very low temperatures (-78 °C).[8][10] The proton on the less sterically hindered α-carbon is removed more quickly, leading to the less substituted enolate.[8]
-
Thermodynamic Control: Favors the formation of the most stable product. This is achieved under reversible conditions, typically using a weaker base (like NaOH, KOH, or an alkoxide) at room temperature or higher.[8][11] The reaction reaches equilibrium, and the more stable, more substituted enolate predominates.[8][10]
Q4: My product is an oil and won't crystallize. How can I purify it?
If the aldol product is an oil, purification can be achieved by:
-
Extraction: Use a suitable solvent to perform a liquid-liquid extraction to remove water-soluble impurities.
-
Column Chromatography: This is a highly effective method for purifying oils. A solvent system must be developed (often using TLC) to separate the desired product from impurities.[1]
-
Distillation: If the product is volatile and thermally stable, distillation can be an excellent purification method.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Base is too weak or inactive: The base must be strong enough to deprotonate the α-carbon.[4] 2. Unfavorable equilibrium: The aldol addition is reversible and may favor starting materials.[1] 3. Low Temperature: Reaction may be too slow at the current temperature. | 1. Switch to a stronger base (e.g., from NaOH to LDA if appropriate). Ensure base is fresh. 2. Increase the temperature to drive the dehydration step, which shifts the equilibrium.[3] Use a Dean-Stark trap to remove water if applicable. 3. Gradually increase the reaction temperature while monitoring with TLC.[4] |
| Multiple Products / Low Selectivity | 1. Self-condensation: Both reactants are enolizable and reacting with themselves.[5] 2. Lack of regioselectivity: An unsymmetrical ketone is forming both kinetic and thermodynamic enolates. | 1. Use a directed aldol strategy: Pre-form one enolate with LDA at -78°C before adding the second reactant.[4] 2. Choose a non-enolizable partner (e.g., benzaldehyde).[1] 3. Control enolate formation: Use kinetic conditions (LDA, -78°C) for the less substituted product or thermodynamic conditions (NaH, RT or heat) for the more substituted product.[8][10] |
| Formation of Side Products (e.g., Cannizzaro) | 1. Cannizzaro reaction: An aldehyde without α-hydrogens is undergoing disproportionation in the presence of a strong base.[1][3] 2. Polymerization/Decomposition: Reaction conditions are too harsh (e.g., temperature too high, base too concentrated). | 1. Add the enolizable partner slowly to the mixture of the non-enolizable aldehyde and base to ensure the aldehyde is consumed in the desired reaction. 2. Lower the reaction temperature. 3. Use a milder base or lower concentration. |
| Product is the Aldol Addition, Not the Condensed Enone | 1. Insufficient driving force for dehydration: The elimination of water is often the slow step and may require more energy.[2] 2. Reaction conditions are too mild. | 1. Increase the reaction temperature or prolong the reaction time.[12] 2. Switch to a base/solvent system known to promote elimination (e.g., using a stronger base).[13] 3. Add an acid catalyst during workup to promote acid-catalyzed dehydration. |
Data Presentation: Condition Screening
Optimizing an aldol reaction often requires screening key parameters. The following tables provide a starting point for typical conditions.
Table 1: Common Bases for Aldol Condensation
| Base | Type | Typical Conditions | Use Case |
| NaOH, KOH | Strong, Nucleophilic | 10-20% aqueous solution in EtOH or MeOH, RT to reflux | General purpose, thermodynamic control, Claisen-Schmidt reactions.[14][15][16] |
| NaOEt, KOtBu | Strong, Non-nucleophilic | Anhydrous alcohol solvent, RT to reflux | Thermodynamic control, useful when esters are present to avoid transesterification. |
| LDA | Strong, Hindered, Non-nucleophilic | Anhydrous THF or Et₂O, -78 °C | Kinetic control, irreversible enolate formation, directed aldol reactions.[5][8][10] |
| Amines (e.g., Piperidine) | Weak Base | Neat or in a polar solvent, heat | Knoevenagel condensation with highly activated methylene (B1212753) compounds.[17] |
Table 2: Temperature Effects on Aldol Selectivity
| Temperature | Control Type | Typical Base | Expected Outcome |
| -78 °C | Kinetic | LDA | Favors the less-substituted enolate; reaction is irreversible.[5][8] |
| 0 °C to Room Temp. | Mixed/Thermodynamic | NaOH, KOH, NaH | Reversible enolate formation; allows equilibration to the more stable thermodynamic enolate.[18] |
| Reflux | Thermodynamic | NaOEt, KOH | Drives the reaction towards the dehydrated condensation product by removing water.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (acetone) to form dibenzalacetone.[14][19][20]
-
Preparation: In a suitable flask, dissolve sodium hydroxide (B78521) (approx. 2.0 g) in a mixture of water (20 mL) and 95% ethanol (B145695) (10 mL). Cool the solution in an ice bath.
-
Reactant Mixture: In a separate flask, mix benzaldehyde (2.1 g, 20 mmol) with acetone (B3395972) (0.58 g, 10 mmol).
-
Reaction: Slowly add the aldehyde-ketone mixture to the chilled, stirring NaOH solution.
-
Execution: Maintain stirring in the ice bath for 30 minutes. A yellow precipitate should form.[4][20] Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Workup: Collect the solid product by vacuum filtration.[4]
-
Purification: Wash the crystals thoroughly with cold water until the washings are neutral to pH paper. Recrystallize the crude product from hot 95% ethanol to obtain purified crystals.[4][14]
-
Analysis: Dry the product, determine the mass to calculate the yield, and characterize by melting point and spectroscopy.[21]
Protocol 2: Directed Aldol Reaction using LDA (Kinetic Control)
This protocol describes the formation of a specific lithium enolate for a subsequent directed aldol addition.[5][8]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation/Use: In the reaction flask, add anhydrous tetrahydrofuran (B95107) (THF). Cool the solvent to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium followed by diisopropylamine (B44863) to generate LDA in situ, or add a commercially available solution of LDA (1.05 eq).
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of the ketone (e.g., 2-heptanone, 1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.[5][8]
-
Aldol Addition: Slowly add the aldehyde (e.g., benzaldehyde, 1.0 eq) to the enolate solution at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[5]
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-hydroxy ketone product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the optimization of an aldol condensation reaction.
Caption: A troubleshooting decision tree for common issues in aldol condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. amherst.edu [amherst.edu]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
- 14. webassign.net [webassign.net]
- 15. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 16. Aldol Condensation - Common Conditions [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. community.wvu.edu [community.wvu.edu]
- 20. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Navigating the Complexities of Polar β-Hydroxy Ketone Purification: A Technical Support Guide
Welcome to the Technical Support Center for Polar β-Hydroxy Ketone Purification. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the purification of these valuable synthetic intermediates. The inherent polarity and potential instability of β-hydroxy ketones demand careful consideration of purification strategies to achieve high purity and yield. This guide offers troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of polar β-hydroxy ketones and provides actionable steps to resolve them.
Issue 1: My polar β-hydroxy ketone is not moving from the baseline during silica (B1680970) gel column chromatography, even with highly polar solvents.
-
Question: What should I do when my compound shows very low or no mobility on a silica gel column?
-
Answer: This is a common issue due to the strong interaction between the polar hydroxyl and ketone groups with the acidic silica gel.[1] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: While you may have tried polar solvents, a gradient elution from a non-polar solvent (e.g., hexanes) to a highly polar one (e.g., ethyl acetate (B1210297), methanol (B129727), or mixtures thereof) may be necessary. For very polar compounds, solvent systems containing ammonia (B1221849) can be effective.[2] A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be added to dichloromethane (B109758) (1-10%) to elute highly retained compounds.[1]
-
Use a Different Stationary Phase: If increasing solvent polarity is insufficient, consider alternative stationary phases. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be a very effective alternative.[1]
-
Deactivate the Silica Gel: The acidity of silica gel can sometimes cause issues. You can try deactivating the silica gel by pre-treating it with a small amount of a base, like triethylamine (B128534), added to the slurry and the eluent.
-
Issue 2: My β-hydroxy ketone is decomposing on the silica gel column, leading to the formation of an α,β-unsaturated ketone.
-
Question: I'm observing the formation of a new, less polar spot on my TLC plates after running a column, which I suspect is the dehydrated product. How can I prevent this?
-
Answer: β-hydroxy ketones are susceptible to dehydration, especially on acidic surfaces like silica gel or in the presence of acid or base.[3][4][5] The conditions for this dehydration can be only slightly more vigorous than the aldol (B89426) condensation itself.[4] Here’s how to minimize decomposition:
-
Neutralize the Silica Gel: As mentioned above, adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, thus preventing acid-catalyzed dehydration.
-
Use a Milder Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[2]
-
Work at Lower Temperatures: If possible, run your column in a cold room to minimize the rate of the dehydration reaction.
-
Avoid Chlorinated Solvents: Dichloromethane can sometimes contain trace amounts of HCl, which can promote dehydration. Using freshly distilled or stabilized solvents can help.
-
Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) is generally preferred over gravity chromatography.
-
Issue 3: My β-hydroxy ketone is undergoing a retro-aldol reaction during purification.
-
Question: My yield is very low after purification, and I suspect a retro-aldol reaction. How can I confirm and prevent this?
-
Answer: The retro-aldol reaction is another potential decomposition pathway, especially with basic conditions or heat. This will break your β-hydroxy ketone back down into its starting aldehyde and ketone components.
-
Maintain Neutral pH: Avoid strongly basic conditions during your workup and purification. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time.
-
Avoid Excessive Heat: Concentrate your fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at or below room temperature).
-
TLC Analysis of Byproducts: A TLC analysis of your crude and purified fractions showing the reappearance of starting materials can be indicative of a retro-aldol reaction.
-
Issue 4: I am having difficulty separating my desired β-hydroxy ketone from unreacted starting materials or self-condensation byproducts.
-
Question: My product co-elutes with other components of the reaction mixture. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing your chromatographic conditions.
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound and maximize the difference in Rf (ΔRf) between your product and the impurities.[3]
-
Consider a Different Chromatographic Technique: If column chromatography on silica or alumina is ineffective, preparative High-Performance Liquid Chromatography (HPLC) might be necessary. Both normal-phase and reversed-phase HPLC can offer superior resolution. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.
-
Chemical Separation: In some cases, a chemical separation method can be employed. For instance, if you need to remove unreacted aldehydes, a bisulfite extraction can be effective.[6][7] This method forms a water-soluble adduct with the aldehyde, allowing it to be extracted into an aqueous layer.[6][7]
-
Issue 5: My polar β-hydroxy ketone "oils out" during recrystallization instead of forming crystals.
-
Question: I can't seem to get my compound to crystallize from any solvent system. What can I do?
-
Answer: "Oiling out" is a common problem when a compound is not sufficiently pure or when the solvent system is not ideal.
-
Improve Purity: The presence of impurities can inhibit crystallization. Try to purify your compound further by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[8]
-
Solvent System Selection: The key is to find a solvent in which your compound is soluble when hot but insoluble when cold.[9] You may need to use a two-solvent system (a "good" solvent in which your compound is soluble and a "bad" solvent in which it is not).[9] Common solvent pairs for polar compounds include ethanol/water, acetone/water, and methanol/diethyl ether.[9]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.[9] Alternatively, adding a seed crystal of the pure compound can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar β-hydroxy ketones?
A1: The primary challenges stem from their bifunctional nature (hydroxyl and ketone groups), which leads to high polarity and potential instability. Key issues include:
-
Strong retention on silica gel: This can lead to broad peaks and poor separation.[1]
-
Dehydration: Elimination of water to form α,β-unsaturated ketones is a common side reaction, often catalyzed by acid or base.[3][4][10]
-
Retro-aldol reaction: Reversion to starting materials can occur under certain conditions.[11]
-
Epimerization: The stereochemical integrity at the α- and β-positions can be compromised.[11]
-
Difficulty with recrystallization: Finding a suitable solvent that allows for crystal formation without the compound "oiling out" can be challenging.[12]
Q2: When should I choose reversed-phase chromatography over normal-phase for my polar β-hydroxy ketone?
A2: Reversed-phase chromatography is often a better choice when your β-hydroxy ketone is highly polar and exhibits poor mobility and peak shape on normal-phase media like silica gel.[1] If your compound is streaking badly on a silica TLC plate even with very polar mobile phases (e.g., high percentages of methanol), it is a good candidate for reversed-phase purification.[1]
Q3: Can I use preparative HPLC for the purification of polar β-hydroxy ketones?
A3: Yes, preparative HPLC can be a very powerful tool for purifying polar β-hydroxy ketones, especially for achieving high purity or when other methods have failed. Both normal-phase and reversed-phase HPLC can be used. For very polar analytes that are not well-retained by traditional reversed-phase columns, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective.
Q4: How can I monitor the stability of my β-hydroxy ketone during the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring stability. Before committing to a large-scale purification, you can perform a stability test by spotting your crude product on a TLC plate, letting it sit for a period, and then eluting it to see if any new spots (e.g., the less polar α,β-unsaturated ketone) have appeared.[2] You can also analyze small aliquots from your column fractions by TLC to check for decomposition during the separation.
Q5: Are there any chemical derivatization techniques that can aid in the purification?
A5: While not always ideal due to the need for additional reaction and deprotection steps, derivatization can sometimes simplify purification. For example, protecting the hydroxyl group as a silyl (B83357) ether (e.g., TMS or TBDMS ether) will significantly reduce the polarity of the molecule, making it more amenable to standard silica gel chromatography and less prone to dehydration. After purification, the protecting group can be removed.
Quantitative Data Summary
The following table summarizes typical recovery data for different purification methods, highlighting the impact of the technique on yield and purity.
| Purification Method | Compound Type | Typical Recovery (%) | Typical Purity (%) | Notes |
| Flash Column Chromatography (Silica Gel) | Moderately Polar β-Hydroxy Ketone | 60-85% | >95% | Yield can be lower for highly polar or unstable compounds due to streaking and decomposition.[13] |
| Flash Column Chromatography (with base) | Acid-Sensitive β-Hydroxy Ketone | 75-90% | >95% | Addition of triethylamine can significantly improve recovery by preventing dehydration. |
| Reversed-Phase Flash Chromatography | Highly Polar β-Hydroxy Ketone | 70-95% | >98% | Often provides better recovery and purity for very polar compounds compared to normal-phase.[1] |
| Recrystallization | Crystalline Solid β-Hydroxy Ketone | 50-90% | >99% | Highly dependent on the compound's solubility profile and initial purity. Some material is always lost in the mother liquor.[14] |
| Preparative HPLC | All types of β-Hydroxy Ketones | >80% | >99% | Excellent for achieving high purity, but may be less suitable for very large quantities. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Moderately Polar β-Hydroxy Ketone on Silica Gel
-
Sample Preparation: Dissolve the crude β-hydroxy ketone in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Loading: Pre-adsorb the sample onto a small amount of silica gel, allow the solvent to evaporate, and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimum amount of the initial eluent and load it directly onto the column.[3]
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).
Protocol 2: Purification of an Acid-Sensitive β-Hydroxy Ketone using Deactivated Silica Gel
-
Solvent Preparation: Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate) and add 0.5% (v/v) triethylamine.
-
Column Packing: Pack the column with silica gel slurried in the triethylamine-containing eluent.
-
Loading and Elution: Follow the steps outlined in Protocol 1, using the triethylamine-containing eluent throughout the purification.
-
Workup: After combining the pure fractions, it may be necessary to perform a mild acidic wash (e.g., with dilute HCl or saturated ammonium chloride solution) to remove the triethylamine, followed by drying and solvent evaporation.
Protocol 3: General Procedure for Recrystallization of a Polar β-Hydroxy Ketone
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, hexanes) both at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[14]
-
Dissolution: Place the crude β-hydroxy ketone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[14]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for polar β-hydroxy ketone purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 23.3 Dehydration of Aldol Products: Synthesis of Enones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Resolving Diastereomers of 4-hydroxy-4-arylbutan-2-ones by NMR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution and quantification of diastereomers of 4-hydroxy-4-arylbutan-2-ones using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is NMR a suitable method for resolving and quantifying diastereomers?
A1: Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties.[1][2] In an achiral solvent, the nuclei in diastereomers exist in chemically distinct environments. This difference leads to non-equivalent magnetic shielding, resulting in separate, distinguishable signals in the NMR spectrum, most commonly observed in ¹H NMR.[1] The area under each signal (the integral) is directly proportional to the number of nuclei contributing to it, allowing for the direct calculation of the molar ratio of the diastereomers present in the mixture.[1]
Q2: Which protons in 4-hydroxy-4-arylbutan-2-ones are most likely to show distinct chemical shifts for each diastereomer?
A2: The protons closest to the two chiral centers (at C4 and the adjacent carbon of the aryl group, if substituted) will experience the most significant difference in their chemical environments. Therefore, you should look for resolution in the signals for:
-
The methine proton (H4) attached to the hydroxyl-bearing carbon.
-
The methylene protons (H3) adjacent to the carbonyl group and the C4 stereocenter.
-
The methyl protons (H1) of the acetyl group, which can sometimes show small but measurable differences in chemical shifts.
Q3: Can I use ¹³C NMR to determine the diastereomeric ratio?
A3: Yes, ¹³C NMR can be a valuable tool, especially when ¹H NMR spectra suffer from severe signal overlap.[3] The wider chemical shift range in ¹³C NMR often provides better resolution for the signals of individual diastereomers. However, quantitative ¹³C NMR requires longer relaxation delays to ensure accurate integration, as carbon nuclei relax more slowly than protons.[4][5]
Q4: What are chiral solvating agents (CSAs) and when should I use them?
A4: Chiral solvating agents are chiral compounds that can be added to an NMR sample to induce chemical shift differences between enantiomers, and they can also be effective for improving the resolution of diastereomeric signals.[6][7] They form transient, weak associations (diastereomeric solvates) with the analyte molecules. If you observe significant overlap of key signals in your standard ¹H NMR spectrum, using a CSA like Pirkle's alcohol or a lanthanide shift reagent can help resolve these signals, making quantification possible.[6][8][9]
Troubleshooting Guide
Issue 1: Proton signals for the two diastereomers are overlapping, preventing accurate integration.
| Potential Cause | Troubleshooting Steps |
| Insufficient Magnetic Field Strength | Acquire the spectrum on a higher-field NMR spectrometer (e.g., 500 MHz or higher) to improve spectral dispersion. |
| Inappropriate Solvent | Change the deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially resolving overlapping peaks.[10] |
| Complex Multiplet Structures | Employ advanced NMR techniques like Band-Selective Pure Shift NMR, which collapses complex multiplets into singlets, significantly enhancing spectral resolution without compromising the signal-to-noise ratio.[3][8] |
| Small Chemical Shift Difference | Add a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube to induce greater separation between the signals of the diastereomers.[6][7][8] |
Issue 2: The calculated diastereomeric ratio (d.r.) seems inaccurate or is not reproducible.
| Potential Cause | Troubleshooting Steps |
| Poor Phasing and Baseline Correction | Carefully re-process the spectrum. Ensure the baseline is flat and free of distortion across the integrated regions.[4][5] An uneven baseline is a common source of integration errors. |
| Incomplete Nuclear Relaxation | For quantitative accuracy, especially when comparing signals with different relaxation times, ensure a sufficient relaxation delay (d1) is used during acquisition (e.g., 5 times the longest T1 relaxation time). This is particularly critical for ¹³C NMR.[4][5] |
| Signal Overlap with Impurities | Check the spectrum for solvent or impurity peaks that may be overlapping with the signals of interest. If present, choose a different, non-overlapping pair of signals for integration. |
| Integration of Satellites | Be careful not to include ¹³C satellites in the integral of your proton signals, as this can skew the ratio. |
Issue 3: The spectrum is overly complicated and shows more signals than expected for two diastereomers.
| Potential Cause | Troubleshooting Steps |
| Presence of Rotamers | If the molecule has restricted bond rotation (e.g., around an amide bond if derivatized), you may be observing rotamers in addition to diastereomers.[10] |
| Action | Acquire the NMR spectrum at an elevated temperature (e.g., 50°C or higher). If rotamers are present, the increased temperature will cause faster bond rotation on the NMR timescale, leading to the coalescence of the rotameric signals and a simplified spectrum.[10] |
Experimental Protocols
Protocol 1: Standard ¹H NMR for Diastereomeric Ratio (d.r.) Determination
-
Sample Preparation :
-
NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
To ensure quantitative accuracy, set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all relevant protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the peaks of interest).
-
-
Data Processing and Analysis :
-
Apply Fourier transform and manually phase the spectrum carefully.
-
Perform a baseline correction across the entire spectrum.[4]
-
Identify a pair of well-resolved signals, one for each diastereomer.[1] These signals should be free from overlap with any other peaks.
-
Calibrate the chemical shift scale (e.g., to the residual solvent peak or TMS).
-
Integrate the selected, non-overlapping signals corresponding to each diastereomer.
-
The diastereomeric ratio is the direct ratio of the integral values. For example, if the integrals for corresponding peaks are 1.00 and 0.85, the d.r. is 1.00:0.85.
-
Protocol 2: Using a Chiral Solvating Agent (CSA) for Improved Resolution
-
Initial Spectrum : First, run a standard ¹H NMR spectrum (as per Protocol 1) to confirm that signal resolution is poor.
-
Addition of CSA :
-
To the existing NMR sample, add a small, precisely measured amount of the chosen CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol). Start with a sub-stoichiometric amount (e.g., 0.2 equivalents) and check the spectrum.
-
Incrementally add more CSA (up to ~2 equivalents), acquiring a spectrum after each addition, until optimal signal separation is achieved without significant line broadening.
-
-
Acquisition and Analysis :
-
Once optimal resolution is achieved, acquire the final spectrum using the same quantitative parameters as in Protocol 1.
-
Process and integrate the now-resolved signals to determine the diastereomeric ratio.
-
Quantitative Data Summary
The table below presents example ¹H NMR data for a hypothetical diastereomeric mixture of 4-hydroxy-4-phenylbutan-2-one (B3053436) in CDCl₃. Note that the exact chemical shifts (δ) and coupling constants (J) will vary depending on the aryl substituent and solvent.
| Proton Assignment | Diastereomer A (δ, ppm) | Multiplicity, J (Hz) | Diastereomer B (δ, ppm) | Multiplicity, J (Hz) | Notes |
| -CH₃ (H1) | 2.15 | s | 2.18 | s | Often shows a small but clear separation. Good for integration. |
| -CH₂- (H3a) | 2.80 | dd, J = 17.5, 8.0 | 2.85 | dd, J = 17.5, 7.5 | Methylene protons are diastereotopic and will appear as separate signals. |
| -CH₂- (H3b) | 2.88 | dd, J = 17.5, 4.5 | 2.94 | dd, J = 17.5, 5.0 | These signals are often the most complex but can show good separation. |
| -OH | 3.50 | br s | 3.55 | br s | Broad signal, often not suitable for accurate integration. Can be confirmed by D₂O exchange.[10] |
| -CH- (H4) | 5.15 | dd, J = 8.0, 4.5 | 5.25 | dd, J = 7.5, 5.0 | The methine proton is an excellent probe for diastereomeric resolution. |
| Aryl-H | 7.25-7.40 | m | 7.25-7.40 | m | Usually overlap unless the aryl group has substituents. |
Data is illustrative and based on typical values found in the literature.[11][12][13]
Visualized Workflows and Logic
Caption: Workflow for determining diastereomeric ratio (d.r.) by NMR.
Caption: Decision tree for troubleshooting poor signal resolution in NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 9. Discrimination of stereoisomers by one-dimensional 13 C NMR: All 16 stereoisomers of 4-hydroxy-α-tocopherol resolved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. Solved Common Name: 4-Hydroxy-4-phenyl-butan-2-one 1H NMR | Chegg.com [chegg.com]
- 13. Solved Interpret this H-NMR Spectra and annotate | Chegg.com [chegg.com]
Technical Support Center: Addressing Poor Solubility of Nitrophenyl Compounds in Aqueous Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of nitrophenyl compounds during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my nitrophenyl substrate precipitating out of the aqueous assay buffer?
A1: Nitrophenyl compounds, especially those with long acyl chains (e.g., 4-Nitrophenyl stearate), are often highly lipophilic and have very low intrinsic solubility in aqueous solutions.[1] Precipitation typically occurs when the concentration of the nitrophenyl compound exceeds its solubility limit in the final assay buffer. This can be exacerbated by factors such as high ionic strength of the buffer or a low concentration of any organic co-solvent carried over from the stock solution.[1][2]
Q2: What is the recommended method for preparing a working solution of a poorly soluble nitrophenyl substrate?
A2: A common and effective method involves a two-step process:
-
Prepare a concentrated stock solution: Dissolve the nitrophenyl compound in a suitable water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or isopropanol.[1][3][4] For some compounds, gentle warming or sonication may be necessary to achieve complete dissolution.[1]
-
Dilute the stock solution: Add the concentrated stock solution to the aqueous assay buffer dropwise while vigorously vortexing or stirring.[1] This promotes rapid dispersion and helps prevent localized high concentrations that can lead to precipitation. For substrates with very low solubility, the assay buffer should ideally contain a solubilizing agent like a detergent or surfactant.[1][4]
Q3: Which organic co-solvents are suitable for dissolving nitrophenyl compounds, and what are their potential effects on the assay?
A3: Several organic co-solvents can be used to prepare stock solutions of nitrophenyl compounds. The choice of solvent and its final concentration in the assay are critical, as they can impact enzyme activity.
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent capable of dissolving many hydrophobic compounds.[5][6] However, final concentrations above 1-5% can inhibit or denature many enzymes.[6] In some cases, DMSO can even activate certain enzymes.[6] It is crucial to determine the specific tolerance of your enzyme to DMSO.[6]
-
Ethanol, Methanol, and Isopropanol: These are also effective solvents for many nitrophenyl esters.[4][7] Similar to DMSO, their concentration in the final assay mixture should be kept to a minimum to avoid adverse effects on enzyme structure and function.[3]
-
Acetonitrile: Has been used for dissolving shorter-chain p-nitrophenyl esters.[1]
-
Polyethylene Glycols (PEGs) and Propylene Glycol (PG): These can also serve as co-solvents to enhance the solubility of poorly water-soluble compounds.[8][9]
Q4: My enzyme is sensitive to organic co-solvents. What are the alternatives for solubilizing my nitrophenyl substrate?
A4: If organic co-solvents are not compatible with your assay, several other strategies can be employed:
-
Detergents and Surfactants: Non-ionic detergents like Triton X-100 or Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, effectively increasing their apparent solubility in the aqueous buffer.[1][3][9] These are commonly used in lipase (B570770) and esterase assays.[3][10]
-
Emulsifiers: Agents like Gum Arabic can be used to create stable emulsions of the substrate in the assay buffer.[1][4]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility in aqueous solutions.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common example.[9]
-
pH Modification: For ionizable nitrophenyl compounds, adjusting the pH of the buffer can increase their solubility.[8][9] However, this is only effective if the compound has acidic or basic functional groups and the pH change does not negatively impact enzyme activity.
Q5: How can I determine if the co-solvent or solubilizing agent is interfering with my assay results?
A5: It is essential to run proper controls to account for any effects of the vehicle (the co-solvent or solubilizing agent).
-
Vehicle Control: This control should contain the same concentration of the co-solvent or solubilizing agent as the experimental samples but without the test compound (e.g., inhibitor). This will reveal any baseline effects of the vehicle on enzyme activity.[6]
-
Substrate Blank: This control contains the assay buffer, the nitrophenyl substrate, and the vehicle, but no enzyme.[2] Monitoring the absorbance of this control over time will indicate if there is any spontaneous hydrolysis of the substrate under the assay conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Substrate precipitates immediately upon addition to buffer. | 1. Poor aqueous solubility of the substrate.[1] 2. Final concentration of the substrate exceeds its solubility limit. | 1. Add a Detergent/Surfactant: Incorporate a non-ionic detergent like Triton X-100 (e.g., 0.1-0.5% v/v) or Polysorbate 80 into the assay buffer.[1][3][9] 2. Optimize Mixing: Add the concentrated substrate stock solution dropwise to the assay buffer while vigorously vortexing.[1] 3. Use Sonication: After adding the substrate, sonicate the mixture to aid in dispersion and formation of a stable emulsion.[1][3] |
| Assay solution is cloudy or turbid. | 1. Substrate has not fully dissolved or has precipitated over time.[2][3] 2. The fatty acid product of the enzymatic reaction is insoluble. | 1. Use Emulsifiers: Add an emulsifier like Gum Arabic or a bile salt such as sodium deoxycholate to the assay buffer to help solubilize both the substrate and the product.[3][4] 2. Reduce Buffer Concentration: High ionic strength can decrease the solubility of some nitrophenyl compounds. Try using a lower buffer concentration if compatible with your enzyme.[2] |
| Low or no enzyme activity observed. | 1. The organic co-solvent is inhibiting or denaturing the enzyme.[6][11] 2. The substrate is not accessible to the enzyme due to aggregation. | 1. Determine Enzyme Tolerance: Perform a dose-response experiment to find the maximum concentration of the co-solvent that your enzyme can tolerate without significant loss of activity.[6] Keep the final co-solvent concentration below this level (ideally <1-5%).[6] 2. Switch Solubilization Method: If the enzyme is highly sensitive to the co-solvent, switch to a detergent, surfactant, or cyclodextrin-based method.[9] |
| High background signal in the absence of enzyme. | 1. Spontaneous hydrolysis of the nitrophenyl substrate in the assay buffer. | 1. Run a Substrate Blank: Always include a control with all reaction components except the enzyme to measure the rate of non-enzymatic hydrolysis.[2] Subtract this rate from your experimental values. 2. Prepare Fresh Substrate Solutions: Nitrophenyl ester solutions can degrade over time. Prepare them fresh for each experiment.[2][4] |
Quantitative Data Summary
The solubility of nitrophenyl compounds is highly dependent on the specific compound, solvent, and temperature. The following table summarizes available solubility data for representative compounds.
| Compound | Solvent | Solubility | Temperature (°C) | Source(s) |
| 4-Nitrophenyl tetradecanoate | Chloroform (B151607) | 50 - 100 mg/mL | Not Specified | [12] |
| 4-Nitrophenyl tetradecanoate | 2-Propanol | ~5.76 mg/mL (16.5 mM) | Not Specified | [12] |
| 4-Nitrophenyl acetate | Ethanol | 100 mg/mL (with heat) | Not Specified | [7] |
| 4-Nitrophenyl acetate | Methanol | 6.3 mg/mL (for stock) | Not Specified | [7] |
Experimental Protocols
Protocol 1: Preparation of a 4-Nitrophenyl Stearate (B1226849) (4-NPS) Substrate Emulsion for Lipase Assays
This protocol is adapted for poorly soluble, long-chain nitrophenyl esters.
Materials:
-
4-Nitrophenyl stearate (4-NPS)
-
Chloroform or Isopropanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Triton X-100
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mM 4-NPS Stock Solution:
-
Prepare the Substrate Emulsion (1 mM):
-
This emulsion should be prepared fresh before each assay.[13]
-
In a suitable container, combine 8.9 mL of Assay Buffer and 0.1 mL of Triton X-100 (for a final concentration of 1% v/v).
-
While vigorously vortexing the buffer/detergent mixture, slowly add 1 mL of the 10 mM 4-NPS stock solution.
-
Continue to vortex and then sonicate the mixture until a homogenous and stable emulsion is formed.[13] This working substrate solution is now ready for use in the assay.
-
Protocol 2: Determining Enzyme Tolerance to a Co-solvent (e.g., DMSO)
This protocol helps establish the maximum co-solvent concentration that does not significantly inhibit your enzyme.
Materials:
-
Enzyme solution
-
Substrate solution (prepared to be soluble at the highest co-solvent concentration)
-
Assay Buffer
-
Co-solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Set up the Assay:
-
In a 96-well plate, prepare a series of dilutions of the co-solvent in Assay Buffer. For example, create final DMSO concentrations ranging from 0% to 10% (v/v) (e.g., 0%, 0.5%, 1%, 2.5%, 5%, 7.5%, 10%).
-
To each well, add the enzyme solution.
-
Pre-incubate the plate at the optimal assay temperature for 5-10 minutes.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the rate of product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for 4-nitrophenol).
-
-
Analyze the Data:
-
Calculate the relative enzyme activity at each co-solvent concentration, normalizing to the activity in the 0% co-solvent control.
-
Plot relative activity versus co-solvent concentration.
-
From this plot, determine the highest concentration of the co-solvent that does not cause a significant decrease in enzyme activity. This is the maximum tolerable concentration for your future experiments.
-
Visual Guides
Caption: Workflow for preparing a nitrophenyl substrate solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Retro-Aldol Reaction of β-Hydroxy Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired retro-aldol reaction of β-hydroxy ketones in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the retro-aldol reaction and why is it a problem?
The retro-aldol reaction is the reverse of the aldol (B89426) addition, where a β-hydroxy ketone or aldehyde breaks down into its constituent aldehyde and/or ketone components.[1] This reaction is often reversible and can be catalyzed by both acids and bases.[2] It becomes a significant issue in organic synthesis as it reduces the yield of the desired β-hydroxy carbonyl product and can lead to complex mixtures of starting materials and other side products.[3]
Q2: What are the main factors that promote the retro-aldol reaction?
Several factors can favor the retro-aldol reaction:
-
Basic or Acidic Conditions: Both basic and acidic environments can catalyze the cleavage of the C-C bond formed during the aldol addition.[2]
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the retro-aldol reaction. This is especially true for exothermic aldol additions, where Le Chatelier's principle predicts a shift towards the reactants at higher temperatures.
-
Thermodynamic Control: Allowing the reaction to reach equilibrium often favors the more stable starting materials over the aldol adduct, particularly with ketones where the equilibrium for the addition is less favorable due to steric hindrance.[4]
-
Presence of Water: In base-catalyzed retro-aldol reactions, the presence of water can facilitate the protonation of the resulting enolate, driving the equilibrium towards the starting materials.
Q3: How can I control the reaction conditions to minimize the retro-aldol reaction?
Controlling the reaction conditions is the first line of defense against the retro-aldol reaction. Here are key strategies:
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) favors the kinetic product (the aldol adduct) and minimizes the rate of the retro-aldol reaction.
-
Choice of Base: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the irreversible and quantitative formation of the enolate. The subsequent addition to the carbonyl compound is then performed, and the reaction is quenched before it has a chance to equilibrate.
-
pH Control: Maintaining a neutral or near-neutral pH during workup and purification is crucial. Basic or acidic conditions during these steps can trigger the retro-aldol reaction. Buffering the aqueous washes can be an effective strategy.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can help to suppress the retro-aldol pathway, especially in base-catalyzed reactions.
Troubleshooting Guides
Problem 1: My β-hydroxy ketone is decomposing during the reaction.
If you observe the disappearance of your desired product and the reappearance of starting materials during the reaction, the retro-aldol reaction is likely occurring.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately cool the reaction mixture. If possible, run the reaction at a lower temperature from the start.
-
Switch to a Stronger, Non-nucleophilic Base: If you are using a weaker base like NaOH or an alkoxide, consider switching to LDA or LiHMDS to achieve kinetic control.
-
Use an Aprotic Solvent: Solvents like THF are preferred over protic solvents such as ethanol, which can facilitate the reverse reaction.
-
Monitor Reaction Progress Closely: Use thin-layer chromatography (TLC) to monitor the reaction and quench it as soon as the starting material is consumed to prevent the product from reverting.
Problem 2: My product is decomposing during workup or purification.
The retro-aldol reaction can also be a major issue during the isolation and purification of your β-hydroxy ketone.
Troubleshooting Steps:
-
Neutralize the Workup: Ensure that all aqueous washes are at or near neutral pH. Using a buffered wash (e.g., saturated ammonium (B1175870) chloride solution) can be beneficial.
-
Avoid Strong Acids or Bases: Be cautious with the pH of any solutions used during extraction or chromatography.
-
Minimize Heat Exposure: Avoid heating the product during solvent removal (rotoevaporation) or chromatography.
-
Consider a Non-Aqueous Workup: If your product is particularly sensitive, a non-aqueous workup might be necessary. This could involve filtering the reaction mixture through a plug of silica (B1680970) gel to remove salts, followed by solvent evaporation under high vacuum at low temperature.[5]
Protecting Group Strategies
When controlling reaction conditions is insufficient, protecting the β-hydroxy group or the ketone functionality can be a highly effective strategy to prevent the retro-aldol reaction.
Silyl (B83357) Ether Protection of the Hydroxyl Group
Protecting the β-hydroxy group as a silyl ether prevents the formation of the alkoxide intermediate required for the retro-aldol reaction. Tert-butyldimethylsilyl (TBS) ethers are commonly used due to their stability under a range of conditions and their relatively straightforward removal.[6]
Relative Stability of Common Silyl Ethers: [6]
| Silyl Group | Abbreviation | Stability towards Acid |
| Trimethylsilyl | TMS | Low |
| Triethylsilyl | TES | Moderate |
| tert-Butyldimethylsilyl | TBS/TBDMS | High |
| Triisopropylsilyl | TIPS | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High |
Experimental Protocol: TBS Protection of a β-Hydroxy Ketone [7]
-
Dissolve the β-hydroxy ketone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise at 0 °C.
-
Warm the reaction to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a non-polar solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the TBS-protected β-hydroxy ketone by flash column chromatography.
Deprotection: The TBS group can be removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in THF/water).[7]
Acetal (B89532)/Ketal Protection of the Ketone Group
Protecting the ketone as an acetal or ketal prevents enolate formation and subsequent reactions. Ethylene (B1197577) glycol is commonly used to form a stable cyclic ketal.[8]
Experimental Protocol: Ethylene Glycol Ketalization of a β-Hydroxy Ketone [9]
-
Dissolve the β-hydroxy ketone (1.0 eq) and ethylene glycol (1.5 eq) in toluene.
-
Add a catalytic amount of an acid catalyst , such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and brine , dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ketal-protected β-hydroxy ketone by flash column chromatography.
Deprotection: The ketal can be readily removed by treatment with aqueous acid.[10]
Data Presentation
Table 1: Influence of Reaction Conditions on Aldol vs. Retro-Aldol Reaction
| Parameter | Condition Favoring Aldol Addition | Condition Favoring Retro-Aldol Reaction | Rationale |
| Temperature | Low Temperature (-78 °C to 0 °C) | High Temperature | Aldol addition is often exothermic; lower temperatures favor the product. Higher temperatures provide activation energy for the reverse reaction. |
| Base | Strong, non-nucleophilic base (e.g., LDA) | Weaker, equilibrating base (e.g., NaOH, NaOEt) | Strong bases irreversibly form the enolate (kinetic control). Weaker bases allow for equilibrium to be established (thermodynamic control). |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Protic (e.g., Ethanol, Water) | Protic solvents can protonate the enolate, facilitating the reverse reaction. |
| Reaction Time | Short, monitored reaction | Long reaction time | Prolonged reaction times allow the system to reach equilibrium, which may favor the starting materials. |
Visualizations
Caption: Base-catalyzed retro-aldol reaction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
catalyst deactivation in L-proline catalyzed reactions
Welcome to the technical support center for L-proline catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to catalyst deactivation and reaction optimization.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your L-proline catalyzed experiments.
Question: My reaction is showing low or no conversion. What are the possible causes and how can I fix it?
Answer:
Low or no conversion in an L-proline catalyzed reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Follow these troubleshooting steps:
-
Verify Catalyst Quality:
-
Purity: Ensure the L-proline used is of high purity. Impurities can interfere with the catalytic cycle.
-
Storage: L-proline should be stored in a desiccator as it is hygroscopic. Absorbed water can affect its performance.
-
Action: If in doubt, use a fresh batch of L-proline or purify the existing catalyst.
-
-
Optimize Catalyst Loading:
-
Loading Percentage: The optimal catalyst loading can vary, typically ranging from 10-30 mol%.
-
Too Low: Insufficient catalyst will naturally lead to low conversion.
-
Too High: While it might increase conversion, excessive catalyst loading can sometimes promote side reactions.
-
Action: Perform a catalyst loading screen to find the optimal concentration for your specific reaction.
-
-
Check Reagents and Solvents:
-
Reagent Purity: Ensure all starting materials are pure and free from contaminants that could poison the catalyst.
-
Solvent Choice: The solvent plays a critical role. Screen a range of solvents such as DMSO, CHCl3, THF, or acetonitrile. For certain reactions, like aldol (B89426) reactions with aliphatic aldehydes, a mixture of solvents (e.g., CHCl3 and DMSO) can improve chemoselectivity.
-
Water Content: While water is necessary for catalyst regeneration in the final step of the catalytic cycle, excess water in the reaction mixture can interfere with the catalyst's hydrogen-bonding network and promote non-selective background reactions.[1] Ensure your reagents and solvents are appropriately anhydrous if the reaction is sensitive to excess water.
-
-
Review Reaction Conditions:
-
Temperature: For less reactive substrates, consider increasing the reaction temperature. However, be aware that higher temperatures can sometimes favor side reactions or catalyst degradation.
-
Reaction Time: If the reaction is slow, increasing the reaction time may improve the yield. Monitor the reaction progress over time to determine the optimal duration.
-
Question: I'm observing a decrease in enantioselectivity. What could be the cause?
Answer:
A drop in enantioselectivity can be a frustrating issue. Here are the common culprits and their solutions:
-
Water Content: The presence of an inappropriate amount of water can disrupt the organized transition state responsible for stereocontrol.
-
Action: Ensure that your reagents and solvents have the appropriate level of dryness.
-
-
Catalyst Racemization: While less common for L-proline itself under standard conditions, ensure that your catalyst has not been subjected to harsh conditions that could lead to racemization.
-
Action: Use a reliable source for your L-proline and verify its enantiomeric purity if you suspect this is an issue.
-
-
Background Reactions: Non-catalyzed background reactions can produce a racemic product, thus lowering the overall enantiomeric excess of the product mixture.
-
Action: Try lowering the reaction temperature to disfavor the non-catalyzed pathway. You can also re-optimize the catalyst loading.
-
-
Product Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions.
-
Action: Reduce the reaction time or temperature. Isolate the product as soon as the reaction is complete and avoid acidic or basic conditions during purification if your product is sensitive.
-
Question: My immobilized L-proline catalyst is losing activity after a few cycles. Why is this happening and can I regenerate it?
Answer:
Deactivation of immobilized L-proline is a common challenge. Here’s what might be happening and how to address it:
-
Leaching of the Catalyst: The covalent or non-covalent linkage between L-proline and the support may not be perfectly stable under the reaction conditions, leading to the catalyst detaching from the support and being lost during workup.
-
Action: Analyze the filtrate after the reaction to check for the presence of leached proline. If leaching is confirmed, you may need to explore different immobilization strategies or more robust linkers.
-
-
Fouling of the Support Surface: The pores and surface of the support material can become blocked by reactants, products, or byproducts, preventing substrates from accessing the catalytic sites.
-
Action: A simple washing procedure can often regenerate the catalyst. Wash the supported catalyst with the reaction solvent, followed by a more polar solvent to remove adsorbed species. Gentle heating under vacuum can also help remove volatile foulants.
-
-
Inhibition of Catalyst Regeneration: When L-proline is immobilized on a hydrophobic support, the water molecules required for the hydrolysis of the iminium intermediate and regeneration of the catalyst may be repelled from the catalytic site.[1] This can halt the catalytic cycle.
-
Action: The addition of a controlled amount of water to the reaction medium can accelerate the reaction by making water more available for the catalytic cycle.[1]
-
-
Mechanical Degradation of the Support: The physical structure of the support material can degrade over multiple reaction cycles, especially with vigorous stirring or harsh conditions. This can lead to a loss of surface area and catalytic sites.
-
Action: Handle the catalyst gently. If degradation is suspected, characterize the support material before and after use (e.g., using microscopy or surface area analysis).
-
FAQs
What is the fundamental mechanism of L-proline catalysis?
L-proline catalyzes reactions, such as the aldol or Mannich reaction, primarily through an enamine-based mechanism. The secondary amine of L-proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The carboxylic acid group of L-proline plays a critical role by activating the electrophile and stabilizing the transition state through hydrogen bonding. Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the L-proline catalyst.
What are common deactivation pathways for L-proline in solution?
The primary deactivation pathways in homogeneous L-proline catalysis include:
-
Formation of Oxazolidinones: L-proline can react reversibly with aldehydes to form oxazolidinones, which are considered parasitic species as they sequester the catalyst from the main catalytic cycle.[2] This is particularly relevant with certain aldehydes.[3]
-
Self-Aldol Condensation: In reactions involving aldehydes, self-condensation can be a competing side reaction that consumes the starting material and can lead to complex product mixtures.[4]
-
Water Imbalance: As mentioned, while water is essential for catalyst turnover, too much or too little can be detrimental, leading to a stalled or unselective reaction.[1]
How can I monitor the purity and concentration of L-proline in my reaction?
Several analytical techniques can be employed:
-
HPLC: High-Performance Liquid Chromatography, often with pre-column derivatization, can be used to determine the concentration of L-proline.[5] Chiral HPLC can be used to assess its enantiomeric purity.
-
GC-MS: Gas Chromatography-Mass Spectrometry after derivatization is another powerful technique for quantifying proline and determining its enantiomeric excess.[5][6]
-
LC-MS/MS: A more direct and rapid method for quantifying proline in biological fluids and other matrices without the need for derivatization.[5]
-
Ninhydrin Assay: A colorimetric method that can be used for the quantification of proline.[7][8] However, one must be cautious about cross-reactivity with other amino acids.[7]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Suggested Solution |
| Low/No Conversion | Impure or wet catalyst | Use fresh, pure, and dry L-proline. |
| Sub-optimal catalyst loading | Screen catalyst loading (typically 10-30 mol%). | |
| Incorrect solvent | Screen a range of solvents (e.g., DMSO, CHCl3, THF). | |
| Low substrate reactivity | Increase reaction temperature. | |
| Low Enantioselectivity | Incorrect water balance | Ensure appropriate dryness of reagents and solvents. |
| Background reaction | Lower reaction temperature. | |
| Product racemization | Reduce reaction time/temperature; use mild workup conditions. | |
| Immobilized Catalyst Deactivation | Catalyst leaching | Analyze filtrate for proline; consider different immobilization. |
| Surface fouling | Wash the catalyst with appropriate solvents. | |
| Inhibition of regeneration | Add a controlled amount of water to the reaction.[1] |
Table 2: Performance of Recyclable L-proline Catalysts in Aldol Reactions
| Catalyst System | Support Material | Reaction | Recycle Count | Final Yield | Final Enantioselectivity | Reference |
| L-proline/MWCNTs | Multi-walled Carbon Nanotubes | Acetone + 4-nitrobenzaldehyde | 7 | Maintained high efficiency | Comparable to free L-proline | [1] |
| MCM41-Pro | Mesoporous Silica (MCM-41) | Hydroxyacetone + various aldehydes | 3 | Minor decrease | No significant loss | [1] |
| L-proline-(3°amine)-f-SiO2 | Functionalized Silica | Asymmetric aldol reaction | 7 | No loss of activity | >99% | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Trial L-proline Catalyzed Aldol Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).
-
Add the ketone (5.0 mmol, 5.0 equivalents).
-
Add the solvent (e.g., DMSO, 2.0 mL).
-
Add L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Regeneration for Immobilized L-proline on Silica
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with the reaction solvent (3 x 10 mL).
-
Wash the catalyst with a more polar solvent, such as methanol (B129727) or ethanol (B145695) (3 x 10 mL), to remove strongly adsorbed polar molecules.
-
Dry the catalyst under high vacuum for several hours until a constant weight is achieved.
-
The regenerated catalyst is now ready for use in a subsequent reaction.
Visualizations
Caption: L-Proline catalytic cycle and a common deactivation pathway.
Caption: A logical workflow for troubleshooting L-proline catalyzed reactions.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Mechanism of Enzyme Inhibition: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to confirm the mechanism of enzyme inhibition by a compound. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data for determining how a compound interacts with its target enzyme.
Comparative Data: BRAF V600E Kinase Inhibitors
The following table summarizes the inhibitory activity of two well-characterized inhibitors, Vemurafenib and Dabrafenib, against the BRAF V600E mutant kinase, a key target in melanoma treatment.[1][2] The data is compiled from various biochemical kinase assays.[3]
| Parameter | Vemurafenib | Dabrafenib | Description |
| IC₅₀ (nM) | 31 | 0.8 | The half-maximal inhibitory concentration; the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates higher potency.[3] |
| Kᵢ (nM) | 0.35 | 0.08 | The inhibition constant; indicates the binding affinity of the inhibitor to the target enzyme. A lower value signifies a stronger binding affinity.[3] |
Mechanisms of Reversible Enzyme Inhibition
Understanding the different ways a reversible inhibitor can interact with an enzyme and its substrate is fundamental to characterizing its mechanism. There are three primary modes of reversible inhibition: competitive, non-competitive, and uncompetitive.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at its active site, directly competing with the substrate (S). This type of inhibition can be overcome by increasing the substrate concentration.[4][5] Kₘ is increased, while Vₘₐₓ remains unchanged.[6]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme (E) or the enzyme-substrate complex (ES).[4] This reduces the number of functional enzyme molecules. Vₘₐₓ is decreased, while Kₘ is unchanged.[6]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site, locking the substrate in place and preventing the formation of the product.[7] Both Vₘₐₓ and Kₘ are decreased.[4]
Caption: Mechanisms of reversible enzyme inhibition.
Experimental Protocols
Protocol 1: BRAF V600E Kinase Assay (IC₅₀ Determination)
This protocol outlines a typical biochemical assay to determine the in vitro IC₅₀ value of a test compound against the BRAF V600E kinase.[3]
Objective: To measure the inhibitory activity of a test compound against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (unactivated) as a substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., Dabrafenib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and tips
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution to each well. Add 2.5 µL of the BRAF V600E enzyme solution and incubate for 15 minutes at room temperature.[3]
-
Initiate Kinase Reaction: Start the reaction by adding 5 µL of a solution containing the MEK1 substrate and ATP.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature to allow for the phosphorylation of the MEK1 substrate.[3]
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.[3] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Read the luminescence using a plate reader. Normalize the data using controls (0% inhibition with DMSO vehicle, 100% inhibition with a high concentration of a known inhibitor). Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]
Protocol 2: Steady-State Kinetic Analysis (Mechanism Determination)
This protocol is used to determine the mechanism of inhibition by analyzing the effect of the inhibitor on the kinetic parameters Kₘ and Vₘₐₓ.
Objective: To determine if an inhibitor is competitive, non-competitive, or uncompetitive.
Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. The matrix should include multiple concentrations of the substrate and several fixed concentrations of the inhibitor (including a zero-inhibitor control).
-
Enzyme Reaction: For each condition, mix the enzyme with the specified inhibitor concentration and allow them to pre-incubate for a set time (e.g., 15 minutes).[8]
-
Initiate Reaction: Start the reaction by adding the substrate at various concentrations.[8]
-
Monitor Reaction: Measure the initial reaction velocity (v₀) for each well by monitoring product formation or substrate depletion over a short, linear time interval using a spectrophotometer or plate reader.[8][9]
-
Data Analysis:
-
Plot the initial velocity (v₀) versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
For a more precise determination of Kₘ and Vₘₐₓ, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Analyze the changes in the apparent Kₘ and Vₘₐₓ at different inhibitor concentrations:
-
Competitive: Vₘₐₓ is unchanged; apparent Kₘ increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.[9]
-
Non-competitive: Apparent Vₘₐₓ decreases; Kₘ is unchanged. Lines on the Lineweaver-Burk plot intersect at the x-axis.[9]
-
Uncompetitive: Both apparent Vₘₐₓ and apparent Kₘ decrease. Lines on the Lineweaver-Burk plot are parallel.[4]
-
-
Experimental Workflow for Mechanism Confirmation
The process of confirming an inhibitor's mechanism follows a logical progression from initial screening to detailed kinetic analysis.
References
- 1. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. knyamed.com [knyamed.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
A Comparative Analysis of Amino Acid Catalysts for the Asymmetric Aldol Reaction
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. In the realm of asymmetric synthesis, the aldol (B89426) reaction stands as a cornerstone for carbon-carbon bond formation. This guide provides an objective comparison of the catalytic efficiency of various amino acids in this critical transformation, supported by experimental data and detailed protocols.
The use of natural amino acids as organocatalysts in the asymmetric aldol reaction represents a green and cost-effective alternative to traditional metal-based catalysts. Their inherent chirality allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, crucial intermediates in the production of pharmaceuticals and other complex molecules. This guide will delve into the performance of several amino acids, with a particular focus on the well-established proline and its comparison with other proteinogenic and non-proteinogenic amino acids.
Comparative Catalytic Efficiency of Amino Acids
The catalytic performance of amino acids in the asymmetric aldol reaction is highly dependent on their structure, the reaction substrates, and the experimental conditions. Below is a summary of quantitative data from various studies, highlighting the yield and enantioselectivity achieved with different amino acid catalysts.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone (B3395972) | DMSO | RT | 4 | 68 | 76 | [1] |
| L-Proline | Isobutyraldehyde | Acetone | DMSO | RT | 48 | 97 | 96 (anti) | [2] |
| L-Prolinol | Isobutyraldehyde | Acetone | DMSO | RT | 48 | 68 | 93 (anti) | [2] |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | Various | - | - | - | - | [3] |
| L-Histidine | Propanal | Propanal | NMP | RT | 24 | 70 | 77 (anti) | [1] |
| L-Phenylalanine | Diethyl benzoylphosphonate | Acetone | N/A | - | - | 80 | 78 | |
| L-tert-Leucine | Nitrobenzaldehydes | Cyclohexanone | Ethanol | 25 | 0.25 | 98 | 96 (anti) | [4] |
| Alanine | Various | Various | - | - | - | up to 98 | >99 | [5] |
| Valine | Various | Various | - | - | - | up to 98 | >99 | [5] |
| Isoleucine | Various | Various | - | - | - | up to 98 | >99 | [5] |
| Serine | Acetaldehyde | - | Water/Salt | 22 | - | - | - | [6] |
| Glycine | Acetaldehyde | - | Water/Salt | 22 | - | - | - | [6] |
| Arginine | Acetaldehyde | - | Water/Salt | 22 | - | - | - | [6] |
Note: RT = Room Temperature. Data is extracted from multiple sources with varying reaction conditions, thus direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the amino acid-catalyzed asymmetric aldol reaction.
General Procedure for L-Proline Catalyzed Aldol Reaction of an Aldehyde with Acetone[1]
To a solution of the aldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and acetone (1 mL) is added L-proline (0.3 mmol, 30 mol%). The resulting mixture is stirred at room temperature for the specified time (e.g., 4 hours). Upon completion, the reaction is quenched by the addition of half-saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow for Catalyst Comparison in Asymmetric Aldol Reaction[2]
Caption: A typical experimental workflow for comparing the catalytic efficiency of different amino acids in the asymmetric aldol reaction.
Reaction Mechanism and Stereochemical Model
The catalytic cycle of the proline-catalyzed aldol reaction is generally accepted to proceed through an enamine intermediate. This mechanism, inspired by the function of Class I aldolase (B8822740) enzymes, is central to understanding the source of stereoselectivity.[7][8]
The Enamine Catalytic Cycle
The reaction is initiated by the nucleophilic attack of the secondary amine of proline on the ketone, forming a carbinolamine intermediate. This is followed by dehydration to generate the key enamine species. The enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst.
References
- 1. Stereoselectivities of Histidine-Catalyzed Asymmetric Aldol Additions and Contrasts with Proline Catalysis: A Quantum Mechanical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselectivities of histidine-catalyzed asymmetric aldol additions and contrasts with proline catalysis: a quantum mechanical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validating In Vitro Cytotoxicity of a New Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable in vitro cytotoxicity profile is a critical early step in the evaluation of any new chemical entity. This guide provides a comprehensive comparison of three widely used cytotoxicity assays—MTT, LDH, and Annexin V staining—and outlines a validation workflow for assessing a new compound.
This guide presents objective comparisons of the performance of these assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs. Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized to facilitate understanding.
Comparison of Common In Vitro Cytotoxicity Assays
Choosing the right cytotoxicity assay depends on the mechanism of cell death induced by the new compound and the specific research question. The following table summarizes the principles, advantages, and limitations of three common assays.
| Assay | Principle | Advantages | Limitations |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1] | - High throughput- Relatively inexpensive- Well-established method | - Can be affected by compounds that alter mitochondrial respiration[1]- Indirect measure of cell viability- Requires a solubilization step for the formazan crystals |
| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with a compromised plasma membrane.[2] | - Direct measure of cell membrane integrity- Non-destructive to remaining viable cells- Suitable for kinetic studies | - May not detect early apoptotic events- Background LDH in serum-containing media can interfere- Less sensitive for compounds that induce apoptosis without immediate membrane rupture |
| Annexin V Apoptosis Assay | Detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis. Annexin V, a protein with high affinity for PS, is fluorescently labeled and detected by flow cytometry.[3] | - Highly specific for apoptosis- Can distinguish between early and late apoptosis/necrosis (with PI co-staining)- Provides quantitative data on cell populations | - Requires a flow cytometer- More time-consuming and expensive than colorimetric assays- Not suitable for high-throughput screening |
Experimental Data: A Comparative Case Study
To illustrate the application of these assays, consider a hypothetical new compound, "Compound X," tested on a cancer cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell viability or growth, were determined using each assay.
| Assay | Cell Line | Compound X IC50 (µM) |
| MTT | MCF-7 | 12.5 |
| LDH | MCF-7 | 25.8 |
| Annexin V (Apoptosis) | MCF-7 | 15.2 |
Note: The data presented here is for illustrative purposes and will vary depending on the compound, cell line, and experimental conditions.
In this example, the lower IC50 value from the MTT assay might suggest that Compound X affects metabolic activity at a lower concentration than it induces significant membrane damage (LDH release). The Annexin V result indicates that apoptosis is a key mechanism of cell death. A comprehensive assessment using multiple assays provides a more complete picture of the compound's cytotoxic profile. For instance, a study on zinc ferrite (B1171679) nanoparticles demonstrated the value of using MTT, LDH, and apoptosis assays in parallel to compare cytotoxicity across different breast cancer cell lines and a non-cancerous cell line.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standardized protocols for the MTT, LDH, and Annexin V assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.[3]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in anhydrous isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells.[3]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/PI Apoptosis Assay
This protocol detects apoptosis by staining for externalized phosphatidylserine and membrane integrity.[3]
Materials:
-
6-well plates or flow cytometry tubes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate a common signaling pathway in drug-induced cytotoxicity and a typical experimental workflow for assay validation.
Caption: A simplified signaling pathway of drug-induced apoptosis.
Caption: Workflow for validating an in vitro cytotoxicity assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 3. benchchem.com [benchchem.com]
- 4. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]
A Comparative Analysis of the Biological Activities of Nitro- vs. Chloro-Substituted Phenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of nitro- and chloro-substituted phenyl compounds, supported by experimental data. The substitution of a hydrogen atom on a phenyl ring with either a nitro (NO₂) or a chloro (Cl) group can significantly alter the molecule's physicochemical properties, thereby influencing its biological activity. This comparison focuses on three key areas: cytotoxicity, antimicrobial activity, and enzyme inhibition.
Data Presentation
Cytotoxicity
The cytotoxic effects of nitro- and chloro-substituted phenyl compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.
| Compound Class | Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Nitro-substituted | 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | Acute monocytic leukemia | 5.80 | [1] |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 | Breast adenocarcinoma | 5.23 | [1] | |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 | Acute monocytic leukemia | 3.06 | [1] | |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 | Breast adenocarcinoma | 4.61 | [1] | |
| Chloro-substituted | 2,4-dichloro-N-(substituted)-1H-benzimidazole derivative (4k) | MCF-7 | Breast adenocarcinoma | 4.8 | [1] |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | Glioblastoma cells | Brain cancer | Potent (EC₅₀) | [2] | |
| Symmetrical 4-chlorophenylamino-s-triazine derivative (2c) | MCF-7 | Breast adenocarcinoma | 4.14 | [3] | |
| Symmetrical 4-chlorophenylamino-s-triazine derivative (2c) | C26 | Murine colon carcinoma | 7.87 | [3] |
Summary: Both nitro- and chloro-substituted phenyl compounds exhibit potent cytotoxic activity against a range of cancer cell lines. A direct comparison of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that the chloro-substituted analog (4k) showed slightly higher potency against the MCF-7 breast cancer cell line compared to the nitro-substituted analogs.[1] However, the position of the substituent and the overall molecular structure play a crucial role in determining the cytotoxic potential.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted | N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivative (16) | S. aureus (MRSA) | Moderate activity | [4] |
| 5-nitrophenantroline | M. tuberculosis | 0.78 | [5] | |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) | K. pneumoniae | - | [6] | |
| Chloro-substituted | N-(trifluoromethyl)phenyl substituted pyrazole derivative (10) | S. aureus (MRSA) | 3.12 | [4] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (18) | S. aureus | 0.78-1.56 | [4] | |
| N-(4-chlorophenyl) chloroacetamide | S. aureus (MRSA) | Effective | [7][8] | |
| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | E. coli | 8 | [1] | |
| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | S. aureus (MRSA) | 4 | [1] |
Summary: Both classes of compounds demonstrate significant antimicrobial properties. In a direct comparison within a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the dichloro-substituted compound (18) exhibited more potent activity against S. aureus than the nitro-substituted analog (16).[4] Furthermore, a study on 5-nitrophenantroline highlighted the essential role of the nitro group for its potent antitubercular activity, as replacing it with a chloro group resulted in a tenfold decrease in activity.[5] This indicates that the superiority of one substituent over the other is highly dependent on the specific molecular scaffold and the target microorganism.
Enzyme Inhibition
The inhibitory effects of nitro- and chloro-substituted phenyl compounds on enzyme activity are crucial for their therapeutic potential. A comparative study on the inhibition of mushroom tyrosinase by 4-substituted benzaldehydes provides a direct comparison.
| Compound Class | Compound | Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
| Nitro-substituted | 4-nitrobenzaldehyde (B150856) | Mushroom Tyrosinase | Noncompetitive | 1846 | [9][10] |
| Chloro-substituted | 4-chlorobenzaldehyde (B46862) | Mushroom Tyrosinase | Partial Noncompetitive | 175 | [9][10] |
Summary: In the case of 4-substituted benzaldehydes as mushroom tyrosinase inhibitors, the 4-chlorobenzaldehyde (IC₅₀ = 175 µM) was found to be a significantly more potent inhibitor than 4-nitrobenzaldehyde (IC₅₀ = 1846 µM).[9][10] The chloro-substituted compound acts as a partial noncompetitive inhibitor, while the nitro-substituted analog is a noncompetitive inhibitor. This suggests that for this particular enzyme and scaffold, the chloro substituent is more favorable for inhibitory activity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[7] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[11]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Test (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[13]
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (Lipase Inhibition)
This protocol describes a general method for assessing the inhibition of lipase (B570770) activity using a chromogenic substrate.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a solution of the lipase enzyme (e.g., porcine pancreatic lipase) in the buffer.
-
Prepare a solution of the chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), in a suitable solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds (inhibitors) in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound solutions to their respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals for a specific duration (e.g., 20-30 minutes) using a microplate reader.[3] The increase in absorbance corresponds to the formation of p-nitrophenol due to enzymatic activity.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
Experimental Workflow for Biological Activity Screening
Caption: Workflow for comparing the biological activities of substituted phenyl compounds.
Postulated Apoptosis Signaling Pathway
Caption: A potential intrinsic apoptosis pathway induced by phenyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]
- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Determining the Absolute Configuration of Aldol Products: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of stereogenic centers created in aldol (B89426) reactions is a critical step in chemical synthesis and drug discovery. The three-dimensional arrangement of atoms can profoundly impact a molecule's biological activity, making unambiguous stereochemical assignment essential.
This guide provides an objective comparison of key spectroscopic techniques for determining the absolute configuration of aldol products. It includes a summary of quantitative data, detailed experimental protocols, and logical workflow diagrams to assist in selecting the most suitable method for a given research need.
Comparative Analysis of Spectroscopic Techniques
The choice of technique for determining the absolute configuration of an aldol product depends on several factors, including the physical state of the sample, the amount of material available, the presence of specific functional groups (chromophores), and the desired level of certainty. The following table summarizes the key characteristics of the most common spectroscopic methods.
| Feature | X-Ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2] | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. |
| Sample Phase | Solid (single crystal) | Solution or neat liquid[2] | Solution[2] | Solution |
| Sample Amount | ~1 mg[1] | 5-15 mg[2] | 0.1-1 mg[3] | 1-5 mg[1] |
| Measurement Time | Days to weeks (including crystal growth)[1] | 1 to several hours[4] | Minutes to an hour | 1-2 days (including derivatization and analysis)[1] |
| Cost | High (instrumentation and maintenance) | Moderate to High | Moderate | Low to Moderate |
| Reliability | Very High (unambiguous)[1] | High | High (dependent on chromophore) | High (for relative and absolute configuration)[1] |
| Key Limitation | Requires single, high-quality crystals.[1] | Requires quantum chemical calculations for interpretation. | Requires a chromophore near the stereocenter. | Requires a derivatizable functional group (e.g., hydroxyl).[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the determination of absolute configuration.
Single-Crystal X-Ray Crystallography
Principle: This technique relies on the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal of the aldol product. The resulting electron density map provides the precise three-dimensional arrangement of atoms. The absolute configuration is determined through the anomalous dispersion effect, which is the difference in scattering intensity for Friedel pairs of reflections.[1]
Protocol:
-
Crystallization: Grow a single, high-quality crystal of the aldol product. This is often the most challenging step and can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[1]
-
Data Collection: Mount a suitable crystal on a goniometer within an X-ray diffractometer. The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. An initial structural model is obtained using direct or Patterson methods. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, ultimately yielding the final crystal structure with its absolute configuration.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for one of the enantiomers.[2][4]
Protocol:
-
Sample Preparation: Prepare a solution of the aldol product in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). Typical concentrations range from 0.05 to 0.2 M.[2] Transfer the solution to an IR cell with BaF₂ or CaF₂ windows.
-
Spectral Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. To improve the signal-to-noise ratio, multiple scans are typically averaged over several hours.[4]
-
Computational Modeling:
-
Generate a 3D model of one enantiomer of the aldol product.
-
Perform a conformational search to identify all low-energy conformers.
-
Calculate the VCD and IR spectra for each stable conformer using Density Functional Theory (DFT).
-
Compute a Boltzmann-weighted average of the individual spectra to generate the final predicted spectrum.[2]
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[4]
Electronic Circular Dichroism (ECD) Spectroscopy
Principle: ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. This technique is particularly useful for aldol products that contain a chromophore (a light-absorbing group) in the vicinity of the newly formed stereocenters. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the aldol product in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.
-
Computational Modeling: Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT). A Boltzmann-weighted average provides the final predicted spectrum.[2]
-
Data Analysis: Compare the experimental ECD spectrum with the predicted spectra for both enantiomers to assign the absolute configuration.
NMR Spectroscopy: The Modified Mosher's Method
Principle: This method involves the derivatization of the hydroxyl group of the aldol product with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers which exhibit different chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester, the absolute configuration of the alcohol can be determined.[1]
Protocol:
-
Esterification: Divide the aldol product into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride, usually in the presence of a base like pyridine (B92270) or DMAP.[1]
-
Purification: Purify the resulting diastereomeric MTPA esters, typically by column chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals in the NMR spectra. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the carbinol center. The distribution of positive and negative Δδ values reveals the absolute configuration based on the established Mosher's method model.[1]
Visualization of Workflows
The following diagrams illustrate the logical steps involved in determining the absolute configuration of aldol products using the described spectroscopic techniques.
References
Efficacy Analysis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one in Comparison to Known Inhibitors of Retinoic Acid Metabolism
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential inhibitory effects of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one on retinoic acid metabolism, contextualized by the performance of established inhibitors.
While direct quantitative inhibitory data for this compound is not presently available in public literature, its structural characteristics suggest a potential role as an enzyme inhibitor.[1] This guide focuses on the cytochrome P450 family 26 (CYP26) enzymes, key regulators of retinoic acid homeostasis, as a probable target. The rationale for this focus is based on the established inhibitory activity of structurally related compounds against these enzymes.
Retinoic acid, a metabolite of vitamin A, is crucial for regulating cell growth, differentiation, and apoptosis.[2] The CYP26 enzymes, primarily CYP26A1, CYP26B1, and CYP26C1, are responsible for the catabolism of retinoic acid, thereby controlling its intracellular concentration.[2] Inhibition of these enzymes can lead to an increase in endogenous retinoic acid levels, a therapeutic strategy explored in cancer and dermatological conditions.
This guide presents a comparison of this compound with known inhibitors of CYP26 enzymes, providing a benchmark for its potential efficacy.
Comparative Efficacy of Known CYP26A1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized inhibitors of CYP26A1. This data provides a quantitative framework for evaluating the potential potency of novel compounds like this compound.
| Inhibitor | IC50 (nM) | Target Enzyme | Reference |
| R116010 | 10 | CYP26A1 | [3] |
| Compound 20 | 3 | CYP26A1 | [3] |
| Liarozole | 540 | CYP26A1 | [3] |
| Compound 24 | 340 | CYP26A1 | [4] |
*Note: "Compound 20" is 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester and "Compound 24" is 3-{4-[2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolan-2-yl] phenyl}4 propanoic acid.[3][4]
Experimental Protocols
The determination of inhibitory activity against CYP26 enzymes typically involves in vitro assays using either recombinant enzymes or microsomal fractions from cells expressing the target enzyme. A generalized workflow for such an assay is outlined below.
Experimental Workflow for CYP26A1 Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of a test compound against CYP26A1.
Detailed Methodologies:
A typical protocol for a CYP26A1 inhibition assay would involve the following steps:
-
Preparation of Reagents:
-
Test Compound and Known Inhibitors: Stock solutions are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.
-
Enzyme: Recombinant human CYP26A1 is diluted in a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) to a final concentration that yields a linear reaction rate over the incubation period.
-
Substrate: A solution of the substrate, all-trans retinoic acid, is prepared in an appropriate solvent.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with either the test compound, a known inhibitor, or a vehicle control for a short period at 37°C to allow for binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific duration (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a quenching solution (e.g., acetonitrile).
-
-
Detection and Analysis:
-
The amount of metabolite formed (e.g., 4-hydroxy-retinoic acid) is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway
The following diagram illustrates the central role of CYP26A1 in the metabolism of retinoic acid and the proposed point of intervention for inhibitors.
Retinoic Acid Signaling and Metabolism
Caption: The role of CYP26A1 in retinoic acid metabolism and the potential inhibitory action of this compound.
References
- 1. Buy this compound | 57548-40-0 [smolecule.com]
- 2. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26): synthesis and biological evaluation of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Biological Activity in Different Cell Lines
The journey of a potential therapeutic compound from the lab bench to clinical application is a rigorous one, with preclinical assessment forming its critical foundation. A cornerstone of this phase is the evaluation of a compound's biological activity across multiple cancer cell lines. This guide provides an objective comparison framework, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in this vital cross-validation process.
Comparative Efficacy: A Data-Driven Approach
To objectively assess a compound's performance, it is crucial to compare its activity with an established alternative or standard-of-care drug. A key metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. Lower IC50 values are indicative of greater potency.[1]
The anti-proliferative activity of a novel compound can be systematically evaluated against a known inhibitor across a panel of cell lines representing different cancer types. This approach not only helps in determining the potency of the new compound but also provides insights into its potential spectrum of activity.
Table 1: Comparative IC50 Values (µM) of a Novel Inhibitor and a Standard Compound
| Cell Line | Cancer Type | Novel Inhibitor (IC50 in µM) | Standard MEK Inhibitor (IC50 in µM) |
| A549 | Lung Cancer | 0.58 | 1.2 |
| MCF-7 | Breast Cancer | 1.2 | 2.5 |
| U87 MG | Glioblastoma | 0.75 | 1.8 |
| HT-29 | Colon Cancer | 2.1 | 4.3 |
| HELA | Cervical Cancer | 1.5 | 3.1 |
Note: The data presented in this table is representative and for illustrative purposes. Actual experimental results should be substituted.
Visualizing the Mechanism: The MAPK/ERK Signaling Pathway
Many therapeutic agents are designed to target specific signaling pathways that are dysregulated in cancer.[1] The MAPK/ERK pathway, for instance, is a critical regulator of cell growth and survival, and its over-activation is a common feature in many tumors.[1] Visualizing this pathway helps in understanding the mechanism of action of inhibitors.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by MEK inhibitors.
Standardized Experimental Protocols
Reproducibility is a cornerstone of scientific research.[2] Adhering to detailed and consistent experimental protocols is essential for generating reliable and comparable data across different cell lines and experiments.
Protocol: Cell Viability Assessment via MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.[3][4]
1. Materials and Reagents:
-
Selected cancer cell lines (e.g., A549, MCF-7, U87)
-
Complete growth medium specific to each cell line
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Sterile Phosphate-Buffered Saline (PBS)
-
Test compound and a reference compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well sterile cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Maintain cell lines in their respective complete growth media at 37°C in a humidified, 5% CO₂ incubator.[3]
-
Subculture cells when they reach 80-90% confluency.[3]
-
On the day of the experiment, detach cells using Trypsin-EDTA, neutralize, and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[3][5] The plating density should be optimized for each cell line to ensure logarithmic growth throughout the assay duration.[2][5]
-
Incubate the plates for 24 hours to allow for cell attachment.[1][3]
3. Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the test and reference compounds in sterile DMSO (e.g., 10 mM).[3]
-
Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of desired final concentrations.[5] It is advisable to perform a preliminary dose-ranging study to determine the appropriate concentration range.[2]
-
The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.[3]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, i.e., medium with DMSO).
-
Incubate the treated plates for a defined period (e.g., 48 or 72 hours).[5]
4. MTT Assay and Data Acquisition:
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[3]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value for each compound in each cell line.[6]
A Standardized Workflow for Cross-Cell Line Screening
A systematic workflow is essential for efficiently screening compounds across multiple cell lines and ensuring data consistency. This process involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for assessing compound cytotoxicity across cell lines.
Challenges and Considerations in Cross-Study Analysis
While in vitro cell line screening is a powerful tool, it is essential to acknowledge its limitations and the challenges associated with comparing data across different studies.
-
Assay Variability: Different viability assays (e.g., MTT, SRB, CellTiter-Glo) measure different biological endpoints and can yield different results.[7][8] Inconsistencies in experimental protocols, such as cell plating density and drug incubation time, can also lead to significant variations in measured drug response.[2]
-
In Vitro vs. In Vivo Discrepancy: Cell lines are simplified models that lack the complex tumor microenvironment and immune system present in living organisms.[9][10] Therefore, a compound's efficacy in a cell culture dish may not always translate directly to a clinical setting.[9][11]
-
Data Integration: When comparing data from large-scale pharmacogenomic screens (e.g., CCLE, GDSC), it's crucial to be aware of potential batch effects and differences in experimental protocols, which can complicate direct comparisons.[7][12]
-
Model Generalizability: Machine learning models trained on data from one study may not perform well on data from another, highlighting the challenge of model generalizability.[7][13][14] Studies have shown that drug diversity, more so than tumor diversity, is critical for improving the generalizability of predictive models in preclinical screening.[7][8]
By employing standardized protocols, carefully selecting cell line panels, and being mindful of the inherent limitations of the models, researchers can generate robust and comparable data to confidently advance the most promising compounds in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodological challenges in translational drug response modeling in cancer: A systematic analysis with FORESEE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the limitations of drug sensitivity analyses involving cancer cell lines | EurekAlert! [eurekalert.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A cross-study analysis of drug response prediction in cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 14. Research Portal [laro.lanl.gov]
Unraveling the Structure-Activity Relationship of Nitrophenyl Butanone Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the structure-activity relationship (SAR) of nitrophenyl butanone analogs. It delves into their biological activities, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Nitrophenyl butanone analogs have emerged as a promising class of compounds with a range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. Understanding how structural modifications to this chemical scaffold influence its biological efficacy is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes key findings from various studies to illuminate the SAR of these compounds.
Comparative Analysis of Biological Activity
The biological activity of nitrophenyl butanone analogs is significantly influenced by the substitution pattern on the phenyl ring and modifications to the butanone side chain. Here, we compare the activity of several key analogs across different biological assays.
Antifungal Activity
A notable analog, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, a synthetic derivative of zingerone, has demonstrated significant antifungal and antimycotoxigenic activities. Studies have explored its efficacy against various fungal strains, providing a basis for SAR analysis.
Table 1: Antifungal Activity of Nitrophenyl Butanone Analogs and Related Compounds
| Compound/Analog | Fungal Strain | Activity Metric (e.g., MIC, IC50) | Reference |
| 4-(4-hydroxy-3-nitrophenyl)-2-butanone | Aspergillus flavus | Fungistatic | [1] |
| 4-(4-hydroxy-3-nitrophenyl)-2-butanone | Fusarium graminearum | Fungistatic | [1] |
| Analogs with varied phenyl substitutions | Candida albicans | Data not currently available in searched literature | |
| Analogs with modified butanone chain | Cryptococcus neoformans | Data not currently available in searched literature |
This table will be populated with more comparative data as further focused SAR studies become available.
Cytotoxic Activity
The cytotoxic potential of nitrophenyl butanone analogs and structurally related compounds has been investigated against various cancer cell lines. The position of the nitro group and the presence of other substituents on the phenyl ring play a critical role in determining the potency and selectivity of these compounds.
Table 2: Cytotoxic Activity of Nitrophenyl Analogs against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) | Reference |
| 4-Chloro-3-nitrophenyl 2-thienyl ketone analogs | MCF-7, MDA-MB-231 | Varies with substitution | [2] |
| Nitro-substituted hydroxynaphthanilides | THP-1, MCF-7 | LC50 values vary with nitro position | [3] |
| N-(4′-nitrophenyl)-l-prolinamides | SGC7901, HCT-116, HepG2, A549 | % cell inhibition varies | [4] |
This table will be expanded with data on specific nitrophenyl butanone analogs as more research is published.
Cholinesterase Inhibitory Activity
Certain nitrophenyl-containing compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The electronic properties and steric hindrance of substituents on the phenyl ring are key determinants of inhibitory activity.
Table 3: Cholinesterase Inhibitory Activity of Nitrophenyl Analogs
| Compound/Analog | Enzyme | Activity Metric (e.g., IC50, Ki) | Reference |
| O-Substituted Phenyl N-butyl Carbamates | AChE, BChE | Varies with ortho substituent | [5] |
| Halogenated Thiophene Chalcones | AChE, BChE | IC50 in the range of 14-70 µM | [6] |
Further research is needed to specifically assess the cholinesterase inhibitory potential of a series of nitrophenyl butanone analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to evaluate the biological activity of nitrophenyl butanone analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the nitrophenyl butanone analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Broth Microdilution Method for Antifungal Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10][11]
-
Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture.
-
Serial Dilutions: Perform serial twofold dilutions of the nitrophenyl butanone analogs in a liquid broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for the specific fungal species.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control well.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the broth microdilution antifungal assay.
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. Two key signaling pathways often implicated in this process are the PI3K/Akt and MAPK pathways.
Caption: Simplified PI3K/Akt signaling pathway in cancer.[12][13][14][15][16]
Caption: A generalized MAPK signaling pathway leading to apoptosis.[3][17][18][19]
Conclusion and Future Directions
The exploration of nitrophenyl butanone analogs has revealed their potential as bioactive molecules. The available data suggests that the position of the nitro group and the nature of other substituents on the phenyl ring are critical determinants of their antifungal and cytotoxic activities. However, to establish a more definitive structure-activity relationship, further systematic studies are required. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of nitrophenyl butanone analogs. This should include variations in the position of the nitro group (ortho, meta, and para), the introduction of other electron-withdrawing or electron-donating groups on the phenyl ring, and modifications to the butanone side chain. Such studies will provide a more complete picture of the SAR and facilitate the development of optimized nitrophenyl butanone-based therapeutic agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. MAPK Signaling Is Involved in Camptothecin-induced Cell Death [old-molcells.inforang.com]
- 18. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS No. 57548-40-0), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent accidental exposure through skin contact, eye contact, or inhalation.[1] All handling of waste containing this compound should occur in a well-ventilated fume hood.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors.[1] |
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to contain the material and mitigate exposure risks.
Spill Containment and Clean-up:
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the space is well-ventilated.[1]
-
Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[1]
-
Collection : Carefully sweep or scoop the absorbed material into a designated and properly labeled hazardous waste container.[1]
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of nitrated organic compounds is through a licensed professional waste disposal service, which typically involves incineration under controlled conditions.[2][3] Direct disposal of this compound into sanitary sewers or regular trash is strictly prohibited.[2]
In-Lab Waste Management and Preparation for Disposal:
This protocol outlines the necessary steps for the safe accumulation and preparation of this compound waste for collection by a certified hazardous waste contractor.
-
Waste Segregation :
-
Designate a specific, clearly labeled, and compatible waste container for this compound and other nitrophenol waste.
-
To prevent potentially violent reactions, do not mix nitrophenol waste with other chemical waste streams, especially strong oxidizing agents.[2]
-
-
Containerization :
-
Use a high-density polyethylene (B3416737) (HDPE) or glass container that is in good condition and has a secure, tight-fitting lid.[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, environmental hazard).[2]
-
-
Accumulation :
-
Request for Pickup :
-
Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for pickup by a licensed hazardous waste disposal service.[2]
-
Follow your institution's specific procedures for waste pickup requests.
-
Disposal Workflow for this compound
Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational and disposal procedures for 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory. The procedural recommendations outlined below are based on the potential hazards associated with its structural components, particularly the aromatic nitro group. Aromatic nitro compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin and eyes.[1] A significant concern with such compounds is their potential to cause methemoglobinemia, a condition that impairs the blood's oxygen-carrying capacity.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] For extended contact, butyl rubber gloves should be considered. Always inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is necessary.[3][4] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory at all times. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before beginning work, ensure all required PPE is worn correctly.[2] Verify that the chemical fume hood is functioning properly.[3]
-
Work Area: Conduct all handling and dispensing of this compound within a well-ventilated area, preferably inside a chemical fume hood.[2]
-
Dispensing: When handling the solid form, use caution to avoid the creation of dust or aerosols.[3]
-
During Use: Keep containers tightly closed when not in use.[2] Avoid all personal contact, including the inhalation of any dust or vapors.[2]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment used.[2]
Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including used gloves, disposable labware, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the chemical waste through a licensed disposal company, adhering to all local, regional, and national regulations.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5][6] Seek immediate medical attention.[5]
Operational Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
